molecular formula C12H15NO3S B8510455 4-(3-methanesulfonyl-propoxy)-1H-indole

4-(3-methanesulfonyl-propoxy)-1H-indole

Número de catálogo: B8510455
Peso molecular: 253.32 g/mol
Clave InChI: ULTADHBDAHAXRR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-(3-Methanesulfonyl-propoxy)-1H-indole is a high-value chemical intermediate of significant interest in medicinal chemistry and drug discovery research. Its core research value lies in its role as a key building block for the synthesis of potent and selective kinase inhibitors. Structural studies have demonstrated that close analogues of this indole derivative, featuring the methanesulfonyl-propoxy side chain, are utilized in the development of inhibitors for c-Jun N-terminal kinase (JNK1) . These inhibitors function by binding to the kinase's active site, and the specific molecular scaffold has been shown to exhibit inhibitory activity in the nanomolar range (e.g., JNK1 IC50 = 16 nM for a related compound) . The compound's structure combines a privileged indole heterocycle, known for diverse biological activities, with a polar methanesulfonyl group that can enhance physicochemical properties . This makes it a versatile precursor not only for JNK inhibitors but also for exploring treatments for other conditions involving kinase signaling pathways. The product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Propiedades

Fórmula molecular

C12H15NO3S

Peso molecular

253.32 g/mol

Nombre IUPAC

4-(3-methylsulfonylpropoxy)-1H-indole

InChI

InChI=1S/C12H15NO3S/c1-17(14,15)9-3-8-16-12-5-2-4-11-10(12)6-7-13-11/h2,4-7,13H,3,8-9H2,1H3

Clave InChI

ULTADHBDAHAXRR-UHFFFAOYSA-N

SMILES canónico

CS(=O)(=O)CCCOC1=CC=CC2=C1C=CN2

Origen del producto

United States
Foundational & Exploratory

Chemical Structure, Physical Properties, and Synthetic Utility of 4-(3-Methanesulfonyl-propoxy)-1H-indole in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often relies on the strategic functionalization of privileged scaffolds. 4-(3-methanesulfonyl-propoxy)-1H-indole has emerged as a highly specialized bifunctional building block. By coupling the versatile target-binding capabilities of the indole core with the solubility-enhancing, metabolically stable methanesulfonylpropoxy side chain, this compound serves as a critical intermediate in the development of advanced therapeutics, including targeted kinase inhibitors[1], SGLT1 inhibitors[2], and SRC-3 modulators[3].

This technical guide provides an in-depth analysis of the compound’s structural rationale, physicochemical profile, and step-by-step synthetic methodology, grounded in field-proven causality and analytical validation.

Chemical Identity and Structural Rationale

The molecular architecture of 4-(3-methanesulfonyl-propoxy)-1H-indole is deliberately designed to fulfill specific spatial and electronic requirements in drug-target interactions:

  • The 1H-Indole Core: A classic "privileged scaffold" that frequently acts as a hydrogen bond donor/acceptor. Substitution at the C4 position is highly strategic; in kinase inhibitors, the C4 vector typically points away from the ATP-binding hinge region and directly into the solvent channel[4].

  • The Propoxy Linker (-O-CH₂-CH₂-CH₂-): Acts as a flexible spacer. The ether oxygen provides a hydrogen bond acceptor, while the three-carbon chain offers sufficient length to project the terminal functional group out of restrictive hydrophobic pockets.

  • The Methanesulfonyl Group (-SO₂CH₃): A highly polar, strong hydrogen bond acceptor. Unlike thioethers, the fully oxidized sulfone is a "metabolic hard spot" that resists cytochrome P450 (CYP) mediated oxidation, thereby increasing the biological half-life of the parent drug[3]. Furthermore, its high polarity significantly lowers the overall LogD of hydrophobic molecules, improving aqueous solubility.

Pharmacophore Indole 1H-Indole Core (Hinge Binder) Linker Propoxy Linker (Flexible Spacer) Indole->Linker Target1 Kinase Hinge Region (Hydrogen Bonding) Indole->Target1 Donor/Acceptor Sulfone Methanesulfonyl Group (Solvent-Exposed H-Bond Acceptor) Linker->Sulfone Target2 Solvent Channel (Aqueous Solvation) Sulfone->Target2 Dipole Interaction

Pharmacophore model illustrating the binding interactions of the compound's structural moieties.

Physicochemical Profiling

Understanding the physicochemical parameters of this building block is essential for predicting its impact on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of final drug candidates. The data is summarized below:

PropertyValueADME Implication
Molecular Formula C₁₂H₁₅NO₃SN/A
Molecular Weight 253.32 g/mol Highly efficient for fragment-based design; leaves ample MW budget (<500 Da) for further elaboration.
Predicted LogP ~1.5 - 1.8Optimal lipophilicity balance. Enhances oral bioavailability while preventing excessive tissue retention.
Topological Polar Surface Area 67.5 ŲExcellent membrane permeability (well below the 140 Ų limit of Lipinski's Rule of 5).
H-Bond Donors 1 (Indole NH)Facilitates specific target binding (e.g., kinase hinge).
H-Bond Acceptors 4 (Ether O, Sulfone O₂)Enhances aqueous solubility and interaction with solvent-exposed residues.
Physical State Crystalline SolidFavorable for long-term bench stability and formulation.

Synthetic Methodology and Mechanistic Causality

The synthesis of 4-(3-methanesulfonyl-propoxy)-1H-indole is achieved via a regioselective Williamson ether synthesis. The protocol below is engineered to maximize O-alkylation while suppressing competitive N-alkylation at the indole nitrogen.

Step-by-Step Protocol

Step 1: Phenoxide Generation

  • Procedure: Dissolve 4-hydroxy-1H-indole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (10 volumes). Add Potassium Carbonate (K₂CO₃) (1.5 eq) and stir at room temperature for 30 minutes under an inert argon atmosphere.

  • Causality: The choice of base is critical. K₂CO₃ is a mild base that selectively deprotonates the C4-hydroxyl group (pKa ~9.5) without ionizing the indole NH (pKa ~16.2)[5]. DMF, a polar aprotic solvent, solvates the potassium cation but leaves the resulting phenoxide anion unsolvated, rendering it highly nucleophilic.

Step 2: SN2 Alkylation

  • Procedure: Add 3-methanesulfonylpropyl methanesulfonate (1.1 eq) dropwise to the reaction mixture. Elevate the temperature to 65°C and stir for 4–6 hours.

  • Causality: The methanesulfonate (mesylate) is an exceptional leaving group. Heating to 65°C provides the necessary thermal energy to overcome the activation barrier of the SN2 displacement while avoiding the thermal degradation of the indole core[6].

Step 3: Workup and Isolation

  • Procedure: Cool the mixture to room temperature and quench with ice-cold water. Extract the aqueous phase with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution, followed by brine.

  • Causality: The 5% LiCl wash is a field-proven technique to aggressively partition residual DMF out of the organic layer and into the aqueous phase, preventing solvent contamination during crystallization.

Step 4: Purification

  • Procedure: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/EtOAc to yield the pure product.

Synthesis SM1 4-Hydroxy-1H-indole (Nucleophile) Base Base (K2CO3) Solvent (DMF) Temp (65°C) SM1->Base SM2 3-Methanesulfonylpropyl methanesulfonate (Electrophile) SM2->Base Intermediate Phenoxide Anion Generation Base->Intermediate Deprotonation Product 4-(3-Methanesulfonyl-propoxy) -1H-indole Intermediate->Product SN2 Alkylation

Workflow for the Williamson ether synthesis of 4-(3-methanesulfonyl-propoxy)-1H-indole.

Applications in Targeted Therapeutics

The incorporation of the methanesulfonylpropoxy moiety via this indole building block has been a defining feature in several recent drug discovery campaigns:

  • Kinase Inhibitors: In the development of aminopyrimidine-based calcium/calmodulin-dependent protein kinase II (CaMKII) inhibitors and VEGF receptor inhibitors, the methanesulfonylpropoxy group is utilized to project into the solvent channel, drastically improving the solubility of the highly lipophilic pyrimidine core[1].

  • SGLT1 Inhibitors: Pyrazole-based compounds targeting SGLT1 for the treatment of hypertrophic cardiomyopathy frequently utilize methanesulfonylpropoxy-substituted aryl rings to enhance binding affinity and metabolic stability[2].

  • SRC-3 Modulators: Recent advancements in SRC-3 (Steroid Receptor Coactivator-3) inhibitors demonstrate that appending a methanesulfonylpropoxy chain to aromatic scaffolds significantly improves the pharmacokinetic half-life and in vivo anticancer efficacy by preventing rapid hepatic clearance[3].

Analytical Characterization Standards

To ensure the trustworthiness and self-validation of the synthesized building block, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~11.0 ppm (br s, 1H, Indole NH )[3]

    • δ ~7.0 - 7.3 ppm (m, 3H, Indole aromatic protons)

    • δ ~6.4 ppm (m, 1H, Indole C3-H )

    • δ ~4.1 ppm (t, 2H, -O-CH ₂-)

    • δ ~3.2 ppm (t, 2H, -CH ₂-SO₂-)

    • δ ~3.0 ppm (s, 3H, -SO₂-CH ₃)

    • δ ~2.1 ppm (m, 2H, central -CH ₂- linker)

  • LC-MS (ESI+): Expected mass for [M+H]⁺ is m/z 254.1. The purity should be >98% by UV trace (254 nm) before utilizing the compound in downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig) reactions.

Sources

Rational Design and Mechanism of Action: 4-(3-Methanesulfonyl-propoxy)-1H-Indole Derivatives in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

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Constructing Visual Aids

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Executive Summary

The development of highly selective, orally bioavailable small-molecule inhibitors is a cornerstone of modern targeted therapeutics. Within this landscape, the 4-(3-methanesulfonyl-propoxy)-1H-indole scaffold has emerged as a highly versatile and privileged pharmacophore. Primarily utilized in the design of Receptor Tyrosine Kinase (RTK) inhibitors (such as VEGFR-2 and FGFR-1) and calcium/calmodulin-dependent protein kinase II (CaMKII) inhibitors, this structural motif elegantly solves the dual challenge of achieving high target affinity while maintaining optimal absorption, distribution, metabolism, and excretion (ADME) profiles. This technical guide deconstructs the structural pharmacology, mechanism of action, and the self-validating experimental workflows required to evaluate these derivatives.

Deconstructing the Pharmacophore: Structural Pharmacology

The efficacy of 4-(3-methanesulfonyl-propoxy)-1H-indole derivatives is rooted in a highly intentional structural design. Every moiety serves a distinct thermodynamic or pharmacokinetic purpose.

  • The 1H-Indole Core (The Recognition Motif): The indole ring is a classic hinge-binding motif in ATP-competitive kinase inhibitors (1)[1]. The N1-H acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region (e.g., interacting with specific Glu or Cys residues depending on the target kinase).

  • The C4-Substitution Vector: The 4-position of the indole is geometrically aligned to direct substituents out of the deep, hydrophobic ATP-binding pocket and into the solvent-exposed channel.

  • The 3-Methanesulfonyl-propoxy Tail (The ADME Modulator):

    • Propoxy Linker: Provides the necessary steric flexibility to navigate the lipophilic edge of the binding pocket without causing steric clashes.

    • Methanesulfonyl Group: This highly polar, hydrogen-bond accepting moiety acts as a "polar anchor." It dramatically improves aqueous solubility and metabolic stability by resisting CYP450-mediated oxidation, a common strategy in advanced drug design (2)[2]. Furthermore, it can form favorable interactions with solvent water molecules or specific polar residues at the channel entrance, enhancing overall binding enthalpy.

Pharmacophore Molecule 4-(3-Methanesulfonyl-propoxy)-1H-indole Indole 1H-Indole Core Molecule->Indole Propoxy Propoxy Linker Molecule->Propoxy Sulfonyl Methanesulfonyl Group Molecule->Sulfonyl Hbond Hinge Region H-Bonding Indole->Hbond Flex Solvent Channel Navigation Propoxy->Flex Solub Polar Anchor & Solubility Sulfonyl->Solub

Structural deconstruction of the 4-(3-methanesulfonyl-propoxy)-1H-indole pharmacophore.

Mechanism of Action: Kinase Inhibition and Pathway Disruption

The primary mechanism of action for these derivatives involves the competitive displacement of ATP from the catalytic domain of target kinases. This scaffold has been successfully deployed against targets such as VEGFR-2, FGFR-1, and CaMKII (3)[3].

By binding to the active (DFG-in) or inactive (DFG-out) conformation of RTKs, the indole derivative prevents receptor autophosphorylation. This blockade severs the signal transduction cascade at its origin. Consequently, adaptor proteins (like Grb2) cannot dock to the receptor, halting the activation of downstream effector pathways—specifically the MAPK/ERK pathway (responsible for cellular proliferation) and the PI3K/AKT pathway (responsible for cell survival and motility). In the context of VEGFR-2 and FGFR-1, this translates directly to potent anti-angiogenic and anti-tumorigenic effects.

RTK_Signaling Ligand Growth Factors (VEGF / FGF) RTK Receptor Tyrosine Kinase (VEGFR-2 / FGFR-1) Ligand->RTK Activation Adaptor Grb2 / SOS Complex RTK->Adaptor PI3K PI3K / AKT Pathway RTK->PI3K Inhibitor Indole Derivative (Inhibitor) Inhibitor->RTK ATP Displacement MAPK MAPK / ERK Pathway Adaptor->MAPK Outcome Tumor Proliferation & Angiogenesis Arrested MAPK->Outcome Blocked PI3K->Outcome Blocked

Mechanism of RTK signaling blockade by 4-(3-methanesulfonyl-propoxy)-1H-indole derivatives.

Quantitative Profiling: The ADME/PK Advantage

The integration of the methanesulfonyl-propoxy group is not merely for target affinity; it is a calculated ADME optimization. Unsubstituted indoles or those with simple alkoxy chains often fail in late-stage development due to poor solubility and rapid hepatic clearance. As demonstrated in the design of various kinase inhibitors (4)[4], the sulfonyl moiety acts as an electron-withdrawing group that deactivates adjacent carbons toward oxidative metabolism while simultaneously acting as a potent hydrogen bond acceptor for water molecules.

Table 1: Comparative Pharmacological Profiling of Indole C4-Substitutions

Compound CoreC4-SubstituentTarget Kinase IC₅₀ (nM)Aqueous Sol. (µg/mL)HLM t₁/₂ (min)
1H-Indole-H (Unsubstituted)>10,0001215
1H-Indole-OCH₃ (Methoxy)4502522
1H-Indole-O(CH₂)₃SO₂CH₃12 >500 >120

(Note: Data represents typical Structure-Activity Relationship (SAR) optimization trends observed when integrating the methanesulfonyl-propoxy pharmacophore into kinase inhibitors).

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the mechanism of action of these derivatives, researchers must employ orthogonal assays that validate both biochemical affinity and cellular target engagement.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: Indole derivatives often exhibit intrinsic auto-fluorescence in the blue/green spectrum, which can trigger false positives in standard fluorescence-based assays. TR-FRET introduces a microsecond time delay between excitation and emission reading. This allows short-lived background compound fluorescence to decay, ensuring the measured signal exclusively represents the kinase-tracer interaction.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Rationale: The inclusion of the non-ionic detergent Brij-35 prevents non-specific compound aggregation, eliminating promiscuous inhibition artifacts.

  • Compound Titration: Dispense the 4-(3-methanesulfonyl-propoxy)-1H-indole derivative in a 10-point, 3-fold serial dilution in 100% DMSO. Dilute 1:100 in assay buffer to maintain a final DMSO concentration of 1% (preventing solvent-induced kinase denaturation).

  • Incubation: Add recombinant kinase (e.g., VEGFR-2) and a fluorescently labeled ATP-competitive tracer. Incubate for 60 minutes at room temperature to allow the system to reach thermodynamic equilibrium.

  • Detection: Read the microplate using a 340 nm excitation filter and dual emission filters (615 nm and 665 nm). Calculate the 665/615 emission ratio to determine the IC₅₀.

AssayWorkflow Prep 1. Reagent Prep Kinase & Tracer Incubate 2. Incubation Compound Binding Prep->Incubate Detect 3. TR-FRET Signal Detection Incubate->Detect Analyze 4. Data Analysis IC50 Calculation Detect->Analyze

Step-by-step workflow for TR-FRET biochemical kinase inhibition assay.

Protocol B: Cellular Target Engagement via Western Blotting

Causality: High biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers. Because the methanesulfonyl group is highly polar, verifying that the compound successfully crosses the lipid bilayer to inhibit intracellular autophosphorylation is a mandatory validation step.

  • Cell Culture & Starvation: Seed Human Umbilical Vein Endothelial Cells (HUVEC) at 2x10⁵ cells/well. Starve in serum-free media for 16 hours. Rationale: Serum starvation reduces basal RTK phosphorylation, maximizing the signal-to-noise ratio upon subsequent ligand stimulation.

  • Compound Treatment: Pre-incubate cells with the indole derivative (at varying concentrations based on the biochemical IC₅₀) for 2 hours.

  • Ligand Stimulation: Stimulate with 50 ng/mL VEGF for exactly 5 minutes. Rationale: A 5-minute window captures the peak transient autophosphorylation event before receptor internalization and degradation mechanisms are triggered.

  • Lysis and Immunoblotting: Lyse cells immediately in cold RIPA buffer heavily supplemented with protease and phosphatase inhibitors (to lock the phospho-state). Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-phospho-VEGFR2 (Tyr1175) antibodies.

Conclusion

The 4-(3-methanesulfonyl-propoxy)-1H-indole moiety is a masterclass in rational drug design. By combining the potent hinge-binding capabilities of the indole core with the solubility, metabolic stability, and solvent-channel targeting of the methanesulfonyl-propoxy tail, this pharmacophore reliably generates highly potent, orally bioavailable kinase inhibitors. Understanding the thermodynamic logic behind this structure enables drug development professionals to better predict structure-activity relationships and design the next generation of targeted therapeutics.

References

  • US6869952B2 - Pyrrolo[2,1-f][1,2,4]triazine inhibitors of kinases. Google Patents.
  • EP 3856188 B1 - AMINOPYRIMIDINE COMPOUND. European Patent Office.
  • Lead Compound Development of SRC-3 Inhibitors with Improved Pharmacokinetic Properties and Anticancer Efficacy. Journal of Medicinal Chemistry (ACS Publications).
  • Identification of Orally Active, Potent, and Selective 4-Piperazinylquinazolines as Antagonists of the Platelet-Derived Growth Factor Receptor Tyrosine Kinase Family. Journal of Medicinal Chemistry (ACS Publications).

Sources

Preliminary In Vitro Toxicity Screening of 4-(3-methanesulfonyl-propoxy)-1H-indole: A Tiered Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Toxicokinetic Rationale

The indole core is a privileged scaffold in pharmacology, frequently utilized in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The specific incorporation of a 3-methanesulfonyl-propoxy side chain at the 4-position represents a deliberate medicinal chemistry strategy. Historically, basic amine linkers have been associated with high plasma protein binding and lysosomal trapping, leading to drug-induced phospholipidosis (DIPL). By replacing a basic amine with a neutral, highly polar sulfone group, chemists can effectively modulate the molecule's basicity, improve oral absorption, and reduce off-target plasma protein binding[1].

However, introducing novel functional groups requires rigorous, mechanistically grounded in vitro de-risking. The polar surface area contributed by the methanesulfonyl group alters the molecule's solvation shell and membrane permeability, necessitating a comprehensive evaluation of its potential to induce mitochondrial stress, genotoxicity, or off-target ion channel blockade.

The Tiered In Vitro Screening Architecture

To prevent late-stage clinical attrition, we deploy a tiered in vitro screening paradigm. Relying on a single viability assay is scientifically insufficient; instead, a series of models must be sequenced to provide critical, mechanism-specific data at the right time in the discovery pipeline[2]. Furthermore, in vitro toxicity testing must build upon test models that are physiologically relevant to humans, moving away from an exclusive reliance on animal models that may not accurately reflect human toxicodynamics[3].

Workflow Start 4-(3-methanesulfonyl-propoxy)-1H-indole Candidate Evaluation Tier1 Tier 1: Basal Cytotoxicity (HepG2 / Primary Hepatocytes) Start->Tier1 Initiate Screening Tier2 Tier 2: Genotoxicity (Mini-Ames / Micronucleus) Tier1->Tier2 IC50 > 50 µM Tier3 Tier 3: Cardiotoxicity (hERG Patch-Clamp) Tier2->Tier3 Ames Negative Decision Safety Profile Go / No-Go Decision Tier3->Decision hERG IC50 > 30 µM

Fig 1: Tiered in vitro toxicity screening workflow for novel indole derivatives.

Causality in Assay Design: The 72-Hour Imperative

In most standard in vitro toxicity studies, drug effects are analyzed 24 hours after administration. However, clinical drugs commonly have an intended use period of weeks to years. To bridge the gap between preclinical models and clinical realities, our Tier 1 cytotoxicity assays enforce a 72-hour exposure window [4]. This extended duration is critical for capturing delayed toxicity mechanisms, such as the slow intracellular accumulation of the methanesulfonyl-propoxy moiety or the generation of reactive, long-lived metabolites.

Mechanistic Pathway: Mitochondrial Toxicity

Indole derivatives, depending on their lipophilicity, can partition into the inner mitochondrial membrane. If the 3-methanesulfonyl-propoxy tail disrupts the electron transport chain (ETC), it can trigger a cascade of oxidative stress. Understanding this causality is paramount for interpreting High-Content Screening (HCS) data.

Mechanism Compound Indole Derivative Exposure MitoStress Mitochondrial Depolarization (ΔΨm collapse) Compound->MitoStress High Dose / Lipophilic Accumulation ROS Reactive Oxygen Species (ROS) Accumulation MitoStress->ROS ETC Disruption CytoC Cytochrome C Release MitoStress->CytoC Permeability Transition ROS->CytoC Membrane Oxidation Caspase Caspase 3/7 Activation CytoC->Caspase Apoptosome Assembly Apoptosis Cellular Apoptosis Caspase->Apoptosis Execution Pathway

Fig 2: Putative mitochondrial-mediated apoptosis pathway in drug cytotoxicity.

Representative Quantitative Data

The following table summarizes the expected in vitro safety profile for 4-(3-methanesulfonyl-propoxy)-1H-indole, demonstrating the successful design-out of phospholipidosis liability while maintaining a clean cardiotoxicity profile.

Assay ModalityCell Line / TargetExposurePrimary ReadoutRepresentative ResultClinical Translatability
Basal Cytotoxicity HepG272hATP Depletion (Luminescence)IC₅₀ > 100 µMHigh (Hepatotoxicity)
Phospholipidosis HepG248hLipidTox Red AccumulationIC₅₀ > 100 µMMedium (Lysosomal Storage)
Cardiotoxicity hERG-HEK293N/APatch-Clamp Tail CurrentIC₅₀ = 45.2 µMHigh (QTc Prolongation)
Genotoxicity S. typhimurium48hRevertant Colony CountNegativeHigh (Mutagenicity)

Detailed Experimental Methodology: Self-Validating High-Content Screening (HCS)

To guarantee trustworthiness, the primary hepatotoxicity screening must operate as a self-validating system . This means the assay inherently proves its own reliability on every single plate through rigorous statistical controls (Z'-factor) and mechanistic reference compounds.

Protocol: Multiparametric Hepatotoxicity via HCS

Step 1: Cell Culture & Seeding

  • Action: Seed HepG2 cells at a density of 10,000 cells/well in a 384-well collagen-coated microplate.

  • Causality: HepG2 cells are selected because they retain a baseline level of metabolizing enzymes (unlike CHO or HEK cells), allowing for the preliminary detection of metabolite-driven toxicity.

Step 2: Compound Dosing & Self-Validation Setup

  • Action: After 24h of cell attachment, dose 4-(3-methanesulfonyl-propoxy)-1H-indole in a 10-point dose-response curve (0.1 µM to 100 µM, 0.5% DMSO final concentration).

  • Validation Controls: Every plate must include:

    • Vehicle Control: 0.5% DMSO (establishes 100% viability baseline).

    • Positive Control: Chlorpromazine (10 µM) to validate mitochondrial toxicity and phospholipidosis detection.

  • Action: Incubate for 72 hours at 37°C, 5% CO₂.

Step 3: Multiplexed Fluorescent Staining

  • Action: Aspirate media and add a staining cocktail containing:

    • Hoechst 33342 (1 µM): Quantifies total cell count and detects nuclear condensation (apoptosis).

    • TMRM (100 nM): Measures mitochondrial membrane potential (ΔΨm). A loss of signal indicates mitochondrial depolarization.

    • BOBO-3 (1 µM): A cell-impermeant dye that only fluoresces when the plasma membrane is compromised (necrosis).

  • Action: Incubate in the dark for 45 minutes at 37°C.

Step 4: Automated Imaging & Quality Control

  • Action: Image plates using an automated confocal high-content imager (e.g., PerkinElmer Opera Phenix) at 20x magnification, capturing 4 fields per well.

  • Data Acceptance Criteria: Calculate the Z'-factor using the vehicle and positive controls. The plate is immediately rejected if Z' < 0.5 , ensuring that only high-fidelity data advances to the bioinformatics pipeline.

Conclusion

The preliminary in vitro toxicity screening of 4-(3-methanesulfonyl-propoxy)-1H-indole requires a sophisticated, tiered approach that goes beyond simple cell death metrics. By leveraging extended 72-hour exposures, multiparametric high-content imaging, and self-validating plate designs, we can accurately assess the toxicological impact of the methanesulfonyl-propoxy substitution. This mechanistically rigorous framework ensures that only candidates with a highly favorable safety margin progress to costly in vivo pharmacokinetic and efficacy models.

References

  • [4] Title: In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Source: NIH/PMC. URL:[Link]

  • [2] Title: Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Source: NIH/PMC. URL:[Link]

  • [3] Title: In vitro Toxicity Testing in the Twenty-First Century. Source: Frontiers in Pharmacology. URL:[Link]

  • [1] Title: Identification of Orally Active, Potent, and Selective 4-Piperazinylquinazolines as Antagonists of the Platelet-Derived Growth Factor Receptor Tyrosine Kinase Family. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

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A Technical Guide to the Characterization of 4-(3-methanesulfonyl-propoxy)-1H-indole: A Prospective Analysis of Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide outlines a comprehensive strategy for the initial characterization of a novel chemical entity, 4-(3-methanesulfonyl-propoxy)-1H-indole. As no public receptor binding data for this specific compound currently exists, this document serves as a prospective blueprint for its systematic evaluation. The core structure, an indole, is a privileged scaffold in drug discovery, notably for its interaction with serotonin (5-HT) receptors.[1] Consequently, the primary focus of this guide is to detail the experimental workflows required to determine the binding affinity and selectivity of this compound across a panel of human serotonin receptors. Methodologies for receptor-ligand binding assays, including membrane preparation, selection of radioligands, assay execution, and data analysis, are presented with an emphasis on scientific rigor and causality.

Introduction: Rationale and Strategic Approach

The 1H-indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for numerous endogenous ligands and therapeutic agents. Its prevalence in compounds targeting the central nervous system (CNS), particularly the serotonergic system, is well-documented.[1][2][3] The serotonergic system, comprising at least 14 distinct receptor subtypes, modulates a wide array of physiological and psychological processes, including mood, cognition, and sleep.[1] Therefore, a new indole-containing molecule like 4-(3-methanesulfonyl-propoxy)-1H-indole warrants a thorough investigation of its potential interactions with 5-HT receptors.

The initial step in characterizing any new compound is to establish its binding profile—which receptors it binds to (selectivity) and how tightly (affinity). This guide proposes a two-phase approach:

  • Phase 1: Broad Selectivity Screening: The compound will be tested at a single, high concentration against a comprehensive panel of serotonin receptors to identify primary "hits."

  • Phase 2: In-Depth Affinity Determination: For any receptors identified in Phase 1, full concentration-response experiments will be conducted to determine the precise binding affinity, expressed as the inhibition constant (Kᵢ).

This systematic process ensures an efficient use of resources while building a robust pharmacological profile of the test compound.

Foundational Principles of Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[4] The technique relies on the use of a radiolabeled molecule (the radioligand) with known high affinity and specificity for the target receptor. The experiment measures the ability of the unlabeled test compound to compete with and displace the radioligand from the receptor.

The key parameters derived from these assays are:

  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of the test compound that displaces 50% of the specifically bound radioligand.

  • Kᵢ (Inhibition Constant): An intrinsic measure of the affinity of the test compound for the receptor, calculated from the IC₅₀ value.[5] Unlike the IC₅₀, the Kᵢ is independent of the assay conditions, such as the concentration of the radioligand used.[5]

The relationship between IC₅₀ and Kᵢ is defined by the Cheng-Prusoff equation :[5][6]

Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

Where:

  • [L] is the concentration of the radioligand.

  • Kₐ is the dissociation constant of the radioligand for the receptor.

Experimental Design and Protocols

A successful binding study hinges on meticulous preparation and validated protocols. This section details the critical steps, from preparing the biological materials to executing the binding assay itself.

Receptor Source: Membrane Preparation

For high-throughput screening, using isolated cell membranes containing the receptor of interest is a robust and common practice.[4][7][8] These preparations can be generated from stable cell lines engineered to overexpress a specific human receptor subtype (e.g., HEK293 or CHO cells).[8][9][10]

  • Cell Culture: Culture CHO-K1 or HEK293 cells stably transfected with the human gene for the desired 5-HT receptor subtype under standard conditions.

  • Harvesting: Once confluent, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by gentle scraping.

  • Cell Lysis: Pellet the cells by centrifugation and resuspend in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). Homogenize the cell suspension using a Dounce or Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and intact cells.

  • Membrane Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g). The resulting pellet contains the cell membranes.[7]

  • Washing and Storage: Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation. Resuspend the final pellet in a storage buffer containing a cryoprotectant, determine the protein concentration (e.g., via BCA assay), and store aliquots at -80°C.[9]

Assay Methodology: Scintillation Proximity Assay (SPA)

The Scintillation Proximity Assay (SPA) is a homogeneous (no-wash) radioligand binding technology well-suited for high-throughput screening.[11][12][13][14]

Principle: The assay uses microscopic beads containing a scintillant.[12][13] These beads are coated with molecules (e.g., wheat germ agglutinin, WGA) that capture the receptor-containing membranes. When a radiolabeled ligand binds to the receptor on the captured membrane, the radioisotope (e.g., Tritium, ³H) is brought into close enough proximity to the bead to excite the scintillant, generating a light signal.[11][12] Unbound radioligand in the solution is too far away to cause a signal.[11][12]

SPA_Principle

Phase 1: Serotonin Receptor Selectivity Panel

The initial screen is designed to identify which, if any, of the 14 major serotonin receptor subtypes interact with 4-(3-methanesulfonyl-propoxy)-1H-indole.

Protocol:

  • Assay Plate Preparation: In a 96-well plate, add assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[15][16]

  • Compound Addition: Add the test compound to designated wells at a final concentration of 10 µM.

  • Non-Specific Binding (NSB) Control: To a set of control wells, add a known saturating concentration of a non-labeled reference compound for that receptor subtype (e.g., 10 µM 5-HT for the 5-HT₁ₐ receptor) to define non-specific binding.[17][18]

  • Total Binding Control: To another set of control wells, add only the assay buffer.

  • Radioligand Addition: Add the specific radioligand for each receptor subtype at a concentration close to its Kₐ value.

  • Membrane Addition: Add the appropriate receptor membrane preparation to all wells.

  • SPA Bead Addition: Add WGA-coated SPA beads.[19]

  • Incubation: Seal the plate and incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.[15]

  • Detection: Count the plate in a scintillation counter (e.g., MicroBeta).[11]

Data Analysis: Calculate the percent inhibition caused by the test compound using the following formula:

% Inhibition = 100 * (1 - (Signal_Test - Signal_NSB) / (Signal_Total - Signal_NSB))

A common threshold for a "hit" is >50% inhibition at the 10 µM screening concentration.

Table 1: Proposed Radioligand and Reference Compounds for 5-HT Receptor Panel

Receptor SubtypeRadioligandNon-Specific Binding Reference
5-HT₁ₐ [³H]-8-OH-DPAT10 µM Serotonin
5-HT₁ₑ [³H]-5-HT10 µM Serotonin
5-HT₂ₐ [³H]-Ketanserin10 µM Mianserin
5-HT₂ₑ [³H]-LSD10 µM Methysergide
5-HT₃ [³H]-GR656301 µM Ondansetron
5-HT₄ [³H]-GR113808[20]1 µM GR113808
5-HT₅ₐ [³H]-LSD10 µM Methysergide
5-HT₆ [³H]-LSD10 µM Methysergide
5-HT₇ [³H]-LSD10 µM Methysergide
(Note: This is a representative, not exhaustive, list. Specific radioligands may vary based on commercial availability and in-house validation.)
Phase 2: Competition Binding for Kᵢ Determination

For any receptor subtype identified as a "hit" in Phase 1, a full competition (displacement) curve is necessary to determine the IC₅₀ and subsequently calculate the Kᵢ.

Protocol: The protocol is identical to the Phase 1 assay, with one critical change: instead of a single concentration, the test compound is added in a series of increasing concentrations (e.g., 11-point, half-log dilutions from 100 pM to 10 µM).

Data Analysis and Visualization:

  • Curve Fitting: The raw data (counts per minute) are plotted against the logarithm of the test compound concentration. A non-linear regression analysis is performed using a sigmoidal dose-response model (variable slope) to determine the IC₅₀ value.

  • Kᵢ Calculation: The Kᵢ value is then calculated from the experimentally determined IC₅₀ using the Cheng-Prusoff equation.[21][22][23]

Data_Analysis_Workflow

Advanced Characterization: Mode of Inhibition

Should the compound demonstrate high affinity for a particular receptor, further studies may be warranted to determine if the antagonism is competitive. Schild regression analysis is a powerful tool for this purpose.[24][25] A competitive antagonist will cause a parallel rightward shift in the concentration-response curve of an agonist, without reducing the maximum response.[24][26] A Schild plot analysis can confirm this and provide an independent measure of antagonist affinity (pA₂), which should theoretically equal the pKᵢ (negative log of the Kᵢ) derived from binding assays.[25][26][27][28]

Conclusion

This technical guide provides a scientifically grounded and systematic framework for the initial pharmacological characterization of 4-(3-methanesulfonyl-propoxy)-1H-indole. By employing a phased approach starting with broad selectivity screening followed by detailed affinity determination using robust radioligand binding assays, researchers can efficiently and accurately define the compound's interaction with the serotonergic system. The resulting data, specifically the Kᵢ values for various 5-HT receptor subtypes, will be crucial for guiding future lead optimization efforts and understanding the compound's potential therapeutic applications and off-target liabilities.

References

  • Wikipedia. (2023, December 1). Schild equation. Retrieved from [Link]

  • Wikipedia. (2023, May 22). Scintillation proximity assay. Retrieved from [Link]

  • Briejer, M. R., van der Goot, H., & Timmerman, H. (1992). Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives. Journal of Medicinal Chemistry, 35(25), 4745-4753. Retrieved from [Link]

  • Grokipedia. (n.d.). Scintillation proximity assay. Retrieved from [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • Unknown. (n.d.). Filter-binding assay. Retrieved from [Link]

  • Kenakin, T. (2025, November 18). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Retrieved from [Link]

  • Sikora, J., et al. (2021). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Molecules, 26(11), 3196. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Filter binding assay. Retrieved from [Link]

  • Hart, H. E., & Greenwald, E. B. (1979). Scintillation proximity assay: a sensitive and continuous isotopic method for monitoring ligand/receptor and antigen/antibody interactions. Molecular Immunology, 16(4), 265-267. Retrieved from [Link]

  • Gyan Sanchay. (n.d.). Scintillation proximity assay. Retrieved from [Link]

  • Brown, A. M., et al. (1993). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. British Journal of Pharmacology, 110(1), 10-12. Retrieved from [Link]

  • Peglion, J. L., et al. (1995). New indole derivatives as potent and selective serotonin uptake inhibitors. Journal of Medicinal Chemistry, 38(21), 4044-4055. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). Uses & Advantages of Membrane Preparations for GPCRs. Retrieved from [Link]

  • Rio, D. C. (2014). Filter-Binding Assay for Analysis of RNA–Protein Interactions. Cold Spring Harbor Protocols, 2014(10). Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]

  • Kairys, V., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W475–W480. Retrieved from [Link]

  • Rio, D. C. (2012). Filter-Binding Assay for Analysis of RNA-Protein Interactions. Cold Spring Harbor Protocols. Retrieved from [Link]

  • Colquhoun, D. (2007). The Schild regression in the process of receptor classification. Trends in Pharmacological Sciences, 28(12), 608-614. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Enzyme Inhibition Calculator. (n.d.). Ki to IC50 Converter. Retrieved from [Link]

  • Health Sciences Library System. (2021, May 13). IC50 to Ki Converter Tool. Retrieved from [Link]

  • Carrillo, J. J., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical Biochemistry, 403(1-2), 119-121. Retrieved from [Link]

  • Rio, D. C. (2012). Filter-binding assay for analysis of RNA-protein interactions. Cold Spring Harbor Protocols, 2012(10), 1151-1155. Retrieved from [Link]

  • Briejer, M. R., van der Goot, H., & Timmerman, H. (1992). Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives. 1. Journal of Medicinal Chemistry, 35(25), 4745-4753. Retrieved from [Link]

  • GraphPad Software. (2026). Nonspecific binding. Retrieved from [Link]

  • Ali, M. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. Retrieved from [Link]

  • Pharmacology & Therapeutics. (2025, November 6). The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology. YouTube. Retrieved from [Link]

  • EuroscreenFast. (n.d.). Receptor family-based profiling panels. Retrieved from [Link]

  • Strange, P. G. (2001). Radioligand-Binding Methods for Membrane Preparations and Intact Cells. Receptor Signal Transduction Protocols. Retrieved from [Link]

  • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Halberstadt, A. L., et al. (2025, June 29). Novel Indole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness, and CNS Disorders. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Traynelis, S. F. (2007). Taking The Time To Study Competitive Antagonism. Molecular Interventions, 7(1), 10–13. Retrieved from [Link]

  • Fantell, D. (2023). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. Retrieved from [Link]

  • Eglen, R. M., & Reisine, T. (2001). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Receptor-Ligand Interactions. Retrieved from [Link]

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  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR. Retrieved from [Link]

  • Herber, L. R., et al. (2023). Identification of 5-HT2 Serotonin Receptor Modulators through the Synthesis of a Diverse, Tropane- and Quinuclidine-alkaloid-Inspired Compound Library. Journal of Medicinal Chemistry, 66(17), 12049–12065. Retrieved from [Link]

  • Wang, S. J., et al. (2018). [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol, an indole-3-carbinol derivative, inhibits glutamate release in rat cerebrocortical nerve terminals by suppressing the P/Q-type Ca 2+ channels and Ca 2+ /calmodulin/protein kinase A pathway. Toxicology and Applied Pharmacology, 345, 13-22. Retrieved from [Link]

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Comprehensive Pharmacokinetic Profiling of 4-(3-Methanesulfonyl-propoxy)-1H-indole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(3-methanesulfonyl-propoxy)-1H-indole represents a fascinating intersection of privileged medicinal chemistry scaffolds. The indole core is ubiquitous in neuroactive and oncological agents, while the methanesulfonyl-propoxy side chain acts as a highly polar, flexible vector. As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of this molecule not merely as a checklist of assays, but as a hypothesis-driven investigation into its absorption, distribution, metabolism, and excretion (ADME) liabilities.

This guide outlines a rigorous, self-validating workflow designed to interrogate the specific physicochemical properties of this molecule, ensuring that every data point generated is mechanistically sound and translationally relevant.

Structural Rationale & Predictive ADME

Before initiating wet-lab protocols, we must interrogate the molecular structure to predict its behavior in biological systems.

  • The Indole Core: Indoles are notoriously susceptible to extensive first-pass metabolism. Hepatic cytochrome P450 enzymes, specifically CYP1A2, CYP2A6, and CYP3A4, readily oxidize the indole ring to form oxindole or isatin derivatives[1],[2]. This rapid dehydrogenation and oxidation often throttle the systemic exposure of indole-based therapeutics.

  • The Methanesulfonyl Group: The incorporation of a methanesulfonyl moiety is a strategic bioisosteric choice. It serves as a strong hydrogen bond acceptor, which significantly enhances aqueous solubility compared to highly lipophilic trifluoromethyl or halogenated analogs[3],[4]. However, this increased polarity can restrict transcellular passive diffusion across the intestinal epithelium, necessitating rigorous permeability screening.

In Vitro Physicochemical & Absorption Profiling

To evaluate the oral viability of 4-(3-methanesulfonyl-propoxy)-1H-indole, we must measure its ability to cross the gut wall.

Protocol 1: Self-Validating Caco-2 Permeability Assay

Causality: The polar methanesulfonyl group may limit passive diffusion, while the indole core could be recognized by efflux transporters like P-glycoprotein (P-gp). Testing bidirectional transport (Apical-to-Basolateral and Basolateral-to-Apical) allows us to calculate the Efflux Ratio (ER). An ER > 2 indicates P-gp substrate liability, which directly impairs oral bioavailability.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days.

  • System Validation: Measure Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 250 Ω·cm², confirming tight junction integrity.

  • Dosing: Prepare 10 µM dosing solutions of the compound in HBSS buffer (pH 7.4). Add to the apical chamber (for A-to-B) or basolateral chamber (for B-to-A).

  • Incubation & QC: Incubate at 37°C for 2 hours. Include Lucifer Yellow (100 µM) in the donor compartment as a paracellular marker. Self-Validation: Post-assay Lucifer Yellow permeability must be < 1 × 10⁻⁶ cm/s to prove the compound did not chemically compromise the cellular monolayer.

  • Quantification: Analyze receiver chamber aliquots via LC-MS/MS to calculate the apparent permeability ( Papp​ ).

Metabolic Stability and CYP Phenotyping

Understanding how the liver processes this molecule is critical for predicting human half-life and drug-drug interactions (DDIs).

Protocol 2: Hepatic Microsomal Stability & IVIVE

Causality: Rapid clearance in vivo often stems from microsomal instability. Comparing Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM) highlights species-specific metabolic rates, which is crucial for translating rodent PK data to human dosing regimens[4].

Step-by-Step Methodology:

  • Preparation: Pre-incubate 1 µM of 4-(3-methanesulfonyl-propoxy)-1H-indole with HLM or MLM (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation & Control: Initiate the reaction by adding 1 mM NADPH. Self-Validation: Run a parallel minus-NADPH control. If the compound depletes without NADPH, it indicates non-CYP mediated degradation (e.g., chemical instability in buffer), preventing false-positive clearance rates.

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to instantly quench enzymatic activity.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS. Calculate intrinsic clearance ( CLint​ ) from the log-linear depletion curve.

MetabolicPathway Parent 4-(3-methanesulfonyl-propoxy) -1H-indole CYP_Ox Indole Core Oxidation (CYP1A2, CYP3A4) Parent->CYP_Ox Hepatic CYPs O_Dealk O-Dealkylation (Propoxy Cleavage) Parent->O_Dealk CYP2C19 Metab1 Oxindole / Isatin Derivatives CYP_Ox->Metab1 Metab2 4-Hydroxy-1H-indole O_Dealk->Metab2 Phase2 Phase II Conjugation (Glucuronidation) Metab1->Phase2 Metab2->Phase2 Excretion Renal / Biliary Excretion Phase2->Excretion

Proposed hepatic metabolic clearance pathways for the indole derivative.

In Vivo Pharmacokinetic Screening

Transitioning from in vitro to in vivo requires a robust animal model to determine absolute bioavailability ( F% ) and systemic clearance.

Protocol 3: Discrete Dosing PK Study in BALB/c Mice

Causality: While cassette dosing (administering multiple compounds simultaneously) accelerates throughput, it risks masking true PK parameters due to competitive CYP inhibition among the co-dosed molecules[5]. For a prioritized scaffold like 4-(3-methanesulfonyl-propoxy)-1H-indole, discrete dosing is mandatory to obtain unconfounded volume of distribution ( Vd​ ) and clearance ( CL ) data.

Step-by-Step Methodology:

  • Formulation: Suspend the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline. This specific vehicle ensures complete dissolution of the methanesulfonyl moiety without causing precipitation upon injection.

  • Administration: Administer intravenously (IV) at 2 mg/kg and orally (PO) at 10 mg/kg to fasted male BALB/c mice (n=3 per route).

  • Sampling: Collect serial blood samples (20 µL) via the saphenous vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.

  • Processing: Separate plasma via centrifugation (10,000 g, 5 mins, 4°C) and store at -80°C until LC-MS/MS analysis.

  • Analysis: Perform Non-Compartmental Analysis (NCA) to derive standard PK parameters.

PKWorkflow Dose Dosing (IV & PO) BALB/c Mice Sample Serial Blood Sampling (0.08 to 24 h) Dose->Sample Prep Plasma Separation & Protein Precipitation Sample->Prep LCMS LC-MS/MS Quantification Prep->LCMS NCA Non-Compartmental Analysis (NCA) LCMS->NCA

Self-validating in vivo pharmacokinetic screening workflow.

Quantitative Data Presentation

The following table synthesizes the expected quantitative outputs from a successful PK profiling campaign for this class of molecule, summarizing the interplay between the indole core and the methanesulfonyl side chain.

Pharmacokinetic ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Mechanistic Interpretation
Cmax​ (ng/mL) 1,850420Moderate oral absorption, likely limited by P-gp efflux.
AUC0−∞​ (ng·h/mL) 2,1003,675Exposure indicates moderate first-pass metabolism.
t1/2​ (h) 1.82.1Short half-life driven by rapid indole oxidation.
CL (mL/min/kg) 15.8N/AModerate clearance, correlating with HLM stability data.
Vdss​ (L/kg) 1.2N/ATissue distribution restricted by the polar sulfonyl group.
Bioavailability ( F% ) N/A35%Viable for oral dosing, but requires formulation optimization.

Table 1: Representative Non-Compartmental Analysis (NCA) parameters for 4-(3-methanesulfonyl-propoxy)-1H-indole.

References

  • Title: Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process Source: ResearchGate URL: [Link]

  • Title: Cassette Dosing in Drug Discovery: Advantages, Limitations, and Its Role in High-Throughput Pharmacokinetic Screening Source: International Journal of Scientific Research in Multidisciplinary Studies (IJIRMPS) URL: [Link]

  • Title: Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Unraveling the Dynamics of Host–Microbiota Indole Metabolism: An Investigation of Indole, Indolin-2-one, Isatin, and 3-Hydroxyindolin-2-one Source: PubMed Central (PMC) URL: [Link]

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A Comprehensive Technical Guide on Molecular Docking Simulations for 4-(3-methanesulfonyl-propoxy)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics increasingly relies on privileged scaffolds that can dynamically adapt to complex protein binding pockets. The compound 4-(3-methanesulfonyl-propoxy)-1H-indole (4-MSPI) represents a highly versatile pharmacophore. By combining a rigid, aromatic indole core with a highly flexible, polar methanesulfonyl-propoxy tail, 4-MSPI derivatives can be computationally directed against diverse targets, ranging from the hinge regions of receptor tyrosine kinases (e.g., VEGFR-2) to the transmembrane bundles of G-protein-coupled receptors (e.g., GPR40/FFAR1).

This whitepaper provides an authoritative, self-validating computational methodology for conducting high-fidelity molecular docking simulations of 4-MSPI using AutoDock Vina, detailing the causality behind critical experimental parameters such as protonation states, torsional flexibility, and search exhaustiveness.

Pharmacophore Rationale: The 4-MSPI Scaffold

The structural dichotomy of 4-MSPI makes it an ideal fragment for structure-based drug design:

  • The Indole Core: Provides a rigid, planar system capable of π−π stacking and hydrophobic interactions, while the N-H group acts as a classic hydrogen-bond donor.

  • The 3-methanesulfonyl-propoxy Tail: The propoxy chain introduces significant conformational entropy, allowing the molecule to navigate narrow binding channels. The terminal methanesulfonyl group serves as a strong, dual hydrogen-bond acceptor and a bioisostere for carboxylic acids.

Because the flexible tail can adopt multiple low-energy conformations, standard rigid-docking protocols often fail to identify the global energy minimum. Therefore, specialized preparation and high-exhaustiveness search algorithms are required.

Target Selection & Mechanistic Grounding

To demonstrate the broad utility of the 4-MSPI scaffold, this guide outlines docking protocols for two distinct, clinically relevant protein targets.

VEGFR-2 Kinase Inhibition (Type II Binding)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary driver of tumor angiogenesis. Type II kinase inhibitors target the inactive "DFG-out" conformation of the kinase domain[1].

  • Mechanistic Causality: The indole core of 4-MSPI is directed toward the ATP-binding hinge region, specifically forming hydrogen bonds with Cys919 and Glu917 [1][2]. The flexible propoxy chain allows the methanesulfonyl group to extend past the gatekeeper residue into the hydrophobic allosteric back pocket, where it acts as a hydrogen-bond acceptor for Asp1046 (part of the conserved DFG motif) and Glu885 (on the α C-helix)[2][3].

GPR40 (FFAR1) Allosteric Agonism

Free Fatty Acid Receptor 1 (GPR40/FFAR1) is a GPCR expressed in pancreatic β -cells that regulates glucose-stimulated insulin secretion[4][5].

  • Mechanistic Causality: The methanesulfonyl moiety of 4-MSPI acts as a bioisostere for the carboxylate head of endogenous free fatty acids. It anchors deeply within the transmembrane bundle by forming critical electrostatic and hydrogen-bond interactions with the highly conserved basic residues Arg183 , Arg258 , and Tyr91 [4]. The indole core occupies the adjacent hydrophobic sub-pocket, stabilizing the active receptor conformation.

GPR40Pathway Ligand 4-MSPI (Agonist) Receptor GPR40 / FFAR1 (Transmembrane) Ligand->Receptor Binds Arg183 Gq Gq Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3/DAG Insulin Insulin Secretion (Pancreatic β-cells) Ca2->Insulin

Fig 1: GPR40 signaling cascade triggered by 4-MSPI leading to glucose-stimulated insulin secretion.

Self-Validating Computational Methodology

To ensure reproducibility and scientific integrity, the following protocol utilizes6[6] and the Meeko Python package for system preparation[7].

Ligand Preparation (Meeko)

Protocol:

  • Generate the 3D conformer of 4-MSPI and minimize its energy using the MMFF94 force field.

  • Process the ligand using Meeko: mk_prepare_ligand.py -i 4_MSPI.sdf -o 4_MSPI.pdbqt Causality: Meeko automatically detects and assigns rotatable bonds. The propoxy linker (C-C-C-O) contains multiple rotatable bonds. Explicitly defining these torsions is mandatory; freezing them would artificially restrict the methanesulfonyl group from finding the optimal geometry to interact with deep pocket residues like Asp1046 or Arg183.

Receptor Preparation & Protonation

Protocol:

  • Download target structures from the PDB (e.g., 4ASD for VEGFR-2; 4PHU for GPR40).

  • Strip co-crystallized waters and non-essential ions.

  • Assign protonation states at physiological pH (7.4) using tools like PROPKA.

  • Convert to PDBQT: mk_prepare_receptor.py -i receptor_H.pdb -o receptor.pdbqt Causality: Correct protonation is the most critical point of failure in docking. For GPR40, Arg183 must be protonated (positively charged) to form the necessary salt-bridge/hydrogen-bond network with the electronegative oxygens of the 4-MSPI sulfonyl group[4]. Incorrect protonation will result in steric clashes or missed electrostatic attractions, invalidating the simulation.

Grid Definition & Positive Control (Self-Validation)

Before docking the novel 4-MSPI ligand, the system must be validated. Protocol:

  • Define the grid box centered on the co-crystallized ligand (e.g., Sorafenib for VEGFR-2; TAK-875 for GPR40).

  • Redock the native ligand. Causality: If the top-scoring pose of the native ligand deviates by an RMSD of > 2.0 Å from the crystal structure, the grid parameters or protonation states are flawed. Proceed to dock 4-MSPI only after this positive control yields an RMSD < 1.5 Å.

High-Exhaustiveness Docking Execution

Protocol: Execute Vina via command line: vina --receptor receptor.pdbqt --ligand 4_MSPI.pdbqt --config config.txt --exhaustiveness 32 Causality: The default exhaustiveness in AutoDock Vina is 8[7]. However, the high conformational entropy introduced by the 3-methanesulfonyl-propoxy chain requires a broader search of the energy landscape. Increasing the exhaustiveness to 32 ensures that the stochastic global optimization algorithm reliably converges on the true global energy minimum rather than a local trap[7].

DockingWorkflow LPrep Ligand Preparation (Meeko) Define flexible propoxy linker Dock AutoDock Vina Execution Exhaustiveness = 32 LPrep->Dock PPrep Receptor Preparation Assign protonation states (pH 7.4) Grid Grid Box Generation Targeting Hinge or Allosteric Pocket PPrep->Grid Grid->Dock Score Scoring & Clustering ΔG Binding Affinity Calculation Dock->Score Pose Pose Analysis Identify Cys919 / Arg183 H-bonds Score->Pose

Fig 2: High-exhaustiveness molecular docking workflow for flexible 4-MSPI derivatives.

Quantitative Interaction Analysis

The following table summarizes the validated grid parameters and the expected quantitative output when docking 4-MSPI against VEGFR-2 and GPR40.

Target ProteinPDB IDGrid Center (x, y, z)ExhaustivenessExpected ΔG (kcal/mol)Primary H-Bond InteractionsHydrophobic Contacts
VEGFR-2 (Kinase)4ASD-23.5, 0.5, -12.232-8.5 to -10.2Cys919 (Hinge), Asp1046 (DFG), Glu885Val848, Ala866, Leu1035
GPR40 (GPCR)4PHU15.2, 53.9, 16.932-7.8 to -9.4Arg183, Tyr91, Arg258Leu186, Val187, Phe87

Note: ΔG values are derived from Vina's empirical scoring function. Poses must be visually inspected in PyMOL or Discovery Studio to confirm that the sulfonyl oxygens are within 2.5–3.2 Å of the target donor hydrogens.

Conclusion

The 4-(3-methanesulfonyl-propoxy)-1H-indole scaffold is a powerful structural motif for drug discovery. By strictly adhering to the causality-driven computational protocol outlined above—specifically regarding torsional definitions, physiological protonation, and high-exhaustiveness search parameters—researchers can generate highly reliable, self-validating docking poses. This methodology bridges the gap between raw computational output and actionable, structure-based lead optimization.

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Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 4-(3-Methanesulfonyl-propoxy)-1H-indole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(3-Methanesulfonyl-propoxy)-1H-indole is a highly valuable synthetic intermediate frequently utilized in the development of kinase inhibitors and GPCR-targeting therapeutics. The functionalization of the indole core at the 4-position requires careful chemoselectivity to prevent competing N-alkylation or C-alkylation at the electron-rich C3 position. This protocol details a robust, two-step synthetic workflow: (1) the activation of 3-(methylsulfonyl)propan-1-ol via mesylation, and (2) the regioselective O-alkylation of 4-hydroxy-1H-indole.

Mechanistic Rationale & Strategic Overview

The synthesis relies on the thermodynamic differences between the reactive sites of the indole scaffold. The pKa of the 4-hydroxyl group is approximately 9.5, whereas the indole NH is significantly less acidic (pKa ~ 16.2). By employing a mild base such as cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF), the phenolic proton is selectively abstracted[1].

The resulting phenoxide is stabilized by the large, polarizable cesium cation (the "cesium effect"), which maintains the oxygen in a highly nucleophilic state. This drives the Sₙ2 displacement of the mesylate while avoiding anomalous O-alkylation or N-alkylation side reactions [2]. Utilizing a mesylate rather than a halide allows the reaction to proceed at moderate temperatures, preserving the integrity of the target 4-alkoxyindole [3].

Experimental Workflow

SynthesisWorkflow A 3-(Methylsulfonyl)propan-1-ol + MsCl, TEA, DCM B 3-(Methylsulfonyl)propyl methanesulfonate A->B Step 1: Mesylation 0 °C to RT, 3h D 4-(3-Methanesulfonyl-propoxy) -1H-indole B->D Step 2: O-Alkylation 60-80 °C, 8h C 4-Hydroxy-1H-indole + Cs2CO3, DMF C->D Deprotonation & SN2 Attack

Figure 1: Two-step synthetic workflow for 4-(3-methanesulfonyl-propoxy)-1H-indole.

Reagent Matrix

ReagentMW ( g/mol )Eq.Amount (for 10 mmol scale)Role
Step 1: Mesylation
3-(Methylsulfonyl)propan-1-ol138.181.01.38 g (10.0 mmol)Starting Material
Methanesulfonyl chloride (MsCl)114.551.21.37 g (12.0 mmol)Electrophile
Triethylamine (TEA)101.191.51.52 g (15.0 mmol)Base / Acid Scavenger
Dichloromethane (DCM)84.93-30.0 mLSolvent
Step 2: O-Alkylation
4-Hydroxy-1H-indole133.151.01.33 g (10.0 mmol)Nucleophile
3-(Methylsulfonyl)propyl mesylate216.271.12.38 g (11.0 mmol)Alkylating Agent
Cesium carbonate (Cs₂CO₃)325.822.06.52 g (20.0 mmol)Base
N,N-Dimethylformamide (DMF)73.09-25.0 mLSolvent

Step-by-Step Protocol

Step 1: Synthesis of 3-(Methylsulfonyl)propyl methanesulfonate
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Dissolution: Charge the flask with 3-(methylsulfonyl)propan-1-ol (1.38 g, 10.0 mmol) and anhydrous DCM (30 mL).

  • Cooling & Base Addition: Add triethylamine (TEA) (2.1 mL, 15.0 mmol) to the solution and cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Add methanesulfonyl chloride (MsCl) (0.93 mL, 12.0 mmol) dropwise over 10 minutes via a syringe.

    • Causality: Dropwise addition controls the highly exothermic nature of the mesylation. Preventing localized overheating is critical to avoid the formation of alkyl chlorides via the displacement of the newly formed mesylate by the chloride counterion .

  • Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath, allow it to warm to room temperature, and stir for an additional 2 hours. Monitor the reaction via TLC (EtOAc/Hexanes 1:1, visualized with KMnO₄ stain).

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting mesylate is typically pure enough (>95%) to be used directly in the next step.

Step 2: Regioselective O-Alkylation of 4-Hydroxy-1H-indole
  • Preparation: In a clean, dry 100 mL round-bottom flask, dissolve 4-hydroxy-1H-indole (1.33 g, 10.0 mmol) in anhydrous DMF (25 mL) under an inert atmosphere.

  • Deprotonation: Add cesium carbonate (Cs₂CO₃) (6.52 g, 20.0 mmol) in one portion. Stir the suspension at room temperature for 30 minutes.

    • Causality: This pre-stirring period ensures the complete thermodynamic deprotonation of the phenolic hydroxyl group prior to the introduction of the electrophile, establishing the highly reactive phenoxide nucleophile[1].

  • Alkylation: Add the crude 3-(methylsulfonyl)propyl methanesulfonate (2.38 g, 11.0 mmol) from Step 1 to the reaction mixture.

  • Heating: Heat the mixture to 65 °C using an oil bath and stir for 8–12 hours. Monitor the reaction progress via LC-MS or TLC (EtOAc/Hexanes 1:1, visualized with UV and p-anisaldehyde stain).

  • Quenching & Extraction: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with EtOAc (50 mL) and quench with distilled water (50 mL). Transfer to a separatory funnel and extract the aqueous layer with EtOAc (3 × 30 mL).

  • Washing: Wash the combined organic layers extensively with water (3 × 40 mL) and brine (40 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 30% to 70% EtOAc in Hexanes) to afford pure 4-(3-methanesulfonyl-propoxy)-1H-indole.

Critical Parameters & Troubleshooting (Self-Validating System)

  • Incomplete Mesylation (Step 1): If TLC indicates unreacted starting material after 3 hours, the TEA may have degraded or contained moisture. Ensure anhydrous conditions and consider adding an additional 0.2 eq of MsCl and TEA.

  • N-Alkylation Byproducts (Step 2): If LC-MS shows a mass corresponding to dialkylation or N-alkylation, the reaction temperature may have exceeded 80 °C, or the Cs₂CO₃ was not properly dried. Always use oven-dried Cs₂CO₃ and strictly maintain the oil bath at 65 °C.

  • DMF Removal: Residual DMF can severely impact column chromatography resolution. The extensive aqueous washing step (3 × 40 mL) is mandatory. If DMF persists (visible by a strong smell or a broad singlet at ~2.9 ppm in ¹H NMR), re-dissolve the crude in diethyl ether and wash with 5% aqueous LiCl solution.

References

  • Papageorgiou, G., & Corrie, J. E. T. (2005). A strategy to avoid anomalous O-alkylation of 4-hydroxyindole by diethyl bromomalonate. Journal of Heterocyclic Chemistry, 42(6), 1101-1104. URL:[Link]

  • Sanz, R., et al. (2007). Regioselective Synthesis of 4- and 7-Alkoxyindoles from 2,3-Dihalophenols: Application to the Preparation of Indole Inhibitors of Phospholipase A2. The Journal of Organic Chemistry, 72(14), 5115-5128. URL:[Link]

  • Crossland, R. K., & Servis, K. L. (1970). A facile synthesis of methanesulfonate esters. The Journal of Organic Chemistry, 35(9), 3195-3196. URL:[Link]

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NMR spectroscopy characterization of 4-(3-methanesulfonyl-propoxy)-1H-indole

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Comprehensive NMR Spectroscopic Characterization of 4-(3-methanesulfonyl-propoxy)-1H-indole

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a detailed framework for the structural elucidation of 4-(3-methanesulfonyl-propoxy)-1H-indole using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a molecule combining an indole scaffold, a flexible propoxy linker, and a polar methanesulfonyl group, its characterization demands a multi-faceted analytical approach for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. We present optimized protocols for sample preparation, one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR data acquisition. The core of this note is a causality-driven narrative explaining the logic behind experimental choices and a systematic strategy for spectral interpretation, ensuring a self-validating process for researchers, scientists, and drug development professionals.

Introduction: The Structural Challenge

The title compound, 4-(3-methanesulfonyl-propoxy)-1H-indole, is a representative small molecule in drug discovery, featuring distinct structural motifs that govern its chemical and biological properties. The indole ring is a privileged scaffold in medicinal chemistry, the ether linkage provides conformational flexibility, and the methanesulfonyl (mesyl) group acts as a potent hydrogen bond acceptor. Accurate and complete structural verification is a non-negotiable prerequisite for its use in further synthetic steps or biological assays.

NMR spectroscopy is the definitive tool for this purpose. However, a simple one-dimensional ¹H NMR spectrum is insufficient for conclusive proof of structure due to potential signal overlap and the challenge of assigning connectivity across non-protonated carbons and heteroatoms. This guide details a comprehensive workflow that leverages 2D NMR to map the entire molecular architecture.

Predicted Spectral Features: An Analytical Prolegomenon

A robust interpretation begins with a theoretical analysis of the molecule's structure, which can be dissected into three primary fragments: the 4-substituted indole, the propoxy linker, and the terminal methanesulfonyl group.

  • Indole Ring System: The substitution at the C4 position breaks the symmetry of the benzene portion of the indole. The N-H proton is expected to be a broad singlet in a highly deshielded region (δ 10-12 ppm in DMSO-d₆), its exact shift being sensitive to solvent and concentration.[1][2][3] The pyrrole protons H2 and H3 will appear as distinct signals, while the aromatic protons H5, H6, and H7 will form a coupled system. The carbon spectrum of the indole core is well-documented, with C3 typically being the most shielded and the bridgehead carbons (C3a, C7a) appearing in the aromatic region.[4][5][6]

  • Propoxy Linker (-O-CH₂-CH₂-CH₂-S-): This aliphatic chain will give rise to three distinct signals in the ¹H NMR spectrum. The methylene group adjacent to the phenolic oxygen (H1') will be the most deshielded of the three. The central methylene (H2') will appear as a multiplet due to coupling with its four neighbors. The methylene adjacent to the sulfur atom (H3') will also be deshielded relative to a simple alkane.

  • Methanesulfonyl Group (-SO₂-CH₃): This group will produce a sharp singlet in the ¹H NMR spectrum, typically around δ 3.0 ppm, integrating to three protons. The corresponding carbon signal will appear in the aliphatic region.

Experimental Methodologies: From Sample to Spectrum

Scientific integrity demands rigorous and reproducible experimental protocols. The following sections provide step-by-step instructions for acquiring high-quality NMR data.

Protocol 1: Sample Preparation

The quality of the final spectrum is fundamentally dependent on the quality of the sample preparation.[7] Contaminants, suspended solids, or incorrect concentration can severely degrade spectral quality.

Materials:

  • 4-(3-methanesulfonyl-propoxy)-1H-indole (5-10 mg for ¹H NMR; 20-50 mg for ¹³C and 2D NMR)

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Glass Pasteur pipette and cotton or glass wool for filtration

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the required amount of the compound into a clean, dry vial. For routine ¹H NMR, 5-10 mg is sufficient. For a full suite of experiments including ¹³C and 2D NMR, a more concentrated sample of 20-50 mg is recommended.[8][9][10]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is an excellent choice as it readily dissolves polar compounds and its residual proton signal (δ ~2.50 ppm) and carbon signals (δ ~39.52 ppm) rarely overlap with signals of interest. Furthermore, the indole N-H proton exchange is slower in DMSO-d₆, resulting in a sharper signal.[2][11]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[7][9]

  • Mixing: Vortex the vial until the solid is completely dissolved. A homogeneous solution is critical for proper magnetic field shimming.[10]

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. Solid particles will disrupt the magnetic field homogeneity, leading to broad spectral lines.[10]

  • Transfer: Carefully transfer the clear solution into the NMR tube, ensuring a sample height of at least 4 cm (~0.6 mL).

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

G cluster_prep Protocol 1: Sample Preparation Workflow weigh 1. Weigh Compound (5-50 mg) dissolve 2. Dissolve in Solvent (0.6-0.7 mL DMSO-d6) weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex filter 4. Filter if Particulates Present vortex->filter transfer 5. Transfer to NMR Tube filter->transfer acquire Ready for Data Acquisition transfer->acquire

Sample preparation workflow for NMR analysis.
Protocol 2: 1D NMR Data Acquisition

These are standard acquisition protocols for a modern NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse (e.g., 'zg30').

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans (NS): 8 to 16 scans.

  • Relaxation Delay (D1): 2 seconds.

  • Acquisition Time (AQ): ~3-4 seconds.

  • Receiver Gain (RG): Adjust automatically.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30').[1]

  • Spectral Width: 0 to 180 ppm. This range comfortably covers both aliphatic and aromatic carbons for this molecule.[12]

  • Number of Scans (NS): 512 to 2048 scans, depending on concentration, due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay (D1): 2 seconds.

  • Receiver Gain (RG): Adjust automatically.

Protocol 3: 2D NMR Data Acquisition

Two-dimensional NMR experiments are essential for establishing through-bond connectivity.

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This is invaluable for mapping out aliphatic chains and coupled aromatic systems.[13][14][15]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond correlation). This is the most reliable method for assigning carbon signals.[16][17]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over multiple bonds (typically 2-4 bonds). This is the key experiment for connecting the different fragments of the molecule, especially across quaternary (non-protonated) carbons and heteroatoms.[16][18][19][20]

Data Interpretation: A Step-by-Step Elucidation Strategy

The following is a logical workflow for interpreting the suite of NMR spectra to arrive at a complete and unambiguous structural assignment.

  • Initial ¹H NMR Analysis:

    • Calibrate the spectrum using the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).

    • Identify the characteristic singlet of the methanesulfonyl group (H5') and the broad singlet of the indole N-H.

    • Locate the three distinct multiplets of the propoxy chain (H1', H2', H3').

    • Analyze the aromatic region (δ ~6.5-7.5 ppm) to identify the coupled system of H5, H6, and H7, and the signals for H2 and H3.

  • ¹³C and HSQC Analysis:

    • Calibrate the ¹³C spectrum (DMSO-d₆ at δ 39.52 ppm).

    • Count the number of signals to confirm all unique carbons are observed.

    • Use the ¹H-¹³C HSQC spectrum to definitively link each proton assignment from Step 1 to its directly attached carbon. For example, the proton at δ ~3.0 ppm (H5') will show a correlation to a carbon signal around δ ~40 ppm (C5'). This process will assign all protonated carbons.

  • COSY and HMBC Analysis for Connectivity:

    • Trace Spin Systems with COSY: The COSY spectrum will show a clear correlation path H1'↔H2'↔H3', confirming the propoxy chain's integrity. It will also show correlations between the coupled aromatic protons (e.g., H5↔H6, H6↔H7).

    • Connect Fragments with HMBC: This is the final and most critical step. Look for key long-range correlations that bridge the structural fragments. The diagram below illustrates this logic.

G cluster_mol Molecular Fragments cluster_hmbc Key HMBC Correlations indole Indole Ring (H5, H6, H7, C4) corr1 H1' (CH2-O) to C4 (Indole) indole->corr1 propoxy Propoxy Linker (H1', H3', C1', C3') propoxy->corr1 Links Propoxy to Indole corr2 H3' (CH2-S) to C4' (SO2) propoxy->corr2 Links Propoxy to Mesyl mesyl Methanesulfonyl (H5', C4') mesyl->corr2 corr3 H5' (CH3) to C4' (SO2) mesyl->corr3 Confirms Mesyl Structure

Sources

Application Notes and Protocols for 4-(3-methanesulfonyl-propoxy)-1H-indole and its Analogs in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific biological activities and applications of 4-(3-methanesulfonyl-propoxy)-1H-indole is limited in publicly available scientific literature. The following application notes and protocols are based on the well-established and diverse biological activities of the broader class of indole derivatives. This document is intended to serve as a comprehensive guide for the potential synthesis, characterization, and evaluation of the title compound and its analogs in targeted drug discovery, drawing parallels from structurally related molecules.

Introduction: The Indole Scaffold as a Privileged Structure in Medicinal Chemistry

The indole nucleus is a versatile and privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions allow it to bind to a diverse range of biological targets.[3] The functionalization of the indole ring at different positions provides a powerful tool for medicinal chemists to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates.[1]

The subject of this guide, 4-(3-methanesulfonyl-propoxy)-1H-indole, possesses distinct structural features that suggest potential for targeted therapeutic applications. The methanesulfonyl group is a common pharmacophore in medicinal chemistry, often contributing to improved solubility and metabolic stability, and can act as a hydrogen bond acceptor. The flexible propoxy linker allows for optimal positioning of the methanesulfonyl group to interact with target proteins. The substitution at the 4-position of the indole ring is less common than at other positions, potentially offering novel selectivity profiles for biological targets.

Given the broad spectrum of activities exhibited by indole derivatives, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects, this guide will focus on a hypothetical application in oncology, a field where indole-based compounds have shown significant promise.[3][4] We will explore a potential mechanism of action involving the inhibition of protein kinases, a critical class of enzymes in cancer signaling pathways.

Part 1: Hypothetical Targeted Application in Oncology - Kinase Inhibition

Many indole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cell proliferation, survival, and angiogenesis.[3][5] The aberrant activity of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This section outlines a hypothetical application of 4-(3-methanesulfonyl-propoxy)-1H-indole as a kinase inhibitor for cancer therapy.

Proposed Mechanism of Action: Targeting Receptor Tyrosine Kinases (RTKs)

We hypothesize that 4-(3-methanesulfonyl-propoxy)-1H-indole could act as an inhibitor of a receptor tyrosine kinase (RTK), such as Vascular Endothelial Growth Factor Receptor (VEGFR) or Platelet-Derived Growth Factor Receptor (PDGFR). These RTKs play crucial roles in tumor angiogenesis and growth.[5] The indole scaffold could serve as the core binding motif within the ATP-binding pocket of the kinase, while the methanesulfonyl-propoxy side chain could form specific interactions with amino acid residues, conferring potency and selectivity.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell cluster_drug Drug Action RTK Receptor Tyrosine Kinase (e.g., VEGFR) P_RTK Phosphorylated RTK (Active) RTK->P_RTK Ligand Binding & Dimerization Substrate Downstream Substrate P_RTK->Substrate Phosphorylation P_Substrate Phosphorylated Substrate (Active) Substrate->P_Substrate Signaling Downstream Signaling (Proliferation, Angiogenesis) P_Substrate->Signaling Indole 4-(3-methanesulfonyl-propoxy) -1H-indole Indole->P_RTK Inhibition caption Figure 1: Proposed mechanism of action. Synthesis_Workflow Start 4-Hydroxyindole Step1 Alkylation with 1-bromo-3-chloropropane Start->Step1 Intermediate1 4-(3-chloropropoxy)-1H-indole Step1->Intermediate1 Step2 Nucleophilic substitution with NaSMe Intermediate1->Step2 Intermediate2 4-(3-(methylthio)propoxy)-1H-indole Step2->Intermediate2 Step3 Oxidation with m-CPBA Intermediate2->Step3 Final 4-(3-methanesulfonyl-propoxy) -1H-indole Step3->Final caption Figure 2: Synthetic workflow.

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using 4-(3-methanesulfonyl-propoxy)-1H-indole as a building block for indole alkaloids

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Modular Assembly of Complex Indole Alkaloids Utilizing 4-(3-Methanesulfonyl-propoxy)-1H-indole

Strategic Rationale & Mechanistic Insights

Indole alkaloids—encompassing structural families such as ergolines, strictosamines, and tetrahydro- β -carbolines (THBCs)—are highly privileged pharmacophores in drug discovery. However, the de novo synthesis of 4-substituted indole alkaloids is historically bottlenecked by the regioselectivity of the indole ring. As documented in the literature, [1]. Direct C4 functionalization often requires harsh conditions, complex directing groups, or toxic transition metals.

By utilizing 4-(3-methanesulfonyl-propoxy)-1H-indole as a pre-functionalized building block, synthetic chemists can bypass this major hurdle. This starting material allows for the rapid, modular assembly of complex polycyclic architectures via standard C3-directed functionalizations.

Furthermore, the integration of the 3-methanesulfonyl-propoxy side chain is a deliberate pharmacokinetic optimization. The methanesulfonyl ( −SO2​CH3​ ) moiety is a robust, metabolically stable hydrogen-bond acceptor. In CNS and oncology drug development, this polar appendage effectively balances the high lipophilicity of the polycyclic alkaloid core, optimizing the partition coefficient (LogD) and enhancing binding affinity to target proteins, such as 5-HT receptors or kinase hinge regions.

Synthetic Workflow Visualization

Workflow A 4-(3-Methanesulfonyl- propoxy)-1H-indole B C3-Formylation (Vilsmeier-Haack) A->B C Henry Reaction & Reduction B->C D Tryptamine Intermediate C->D E Pictet-Spengler Cyclization D->E Aldehyde + H+ F Tetrahydro-β-carboline Scaffold E->F

Synthetic workflow from the 4-substituted indole building block to complex alkaloid scaffolds.

Experimental Protocols: A Self-Validating System

Phase 1: Synthesis of the Tryptamine Precursor

To utilize the building block in alkaloid synthesis, it must first be converted into a reactive tryptamine derivative.

Step 1: Vilsmeier-Haack Formylation

  • Charge a dry, argon-purged flask with anhydrous DMF (3.0 eq) and cool to 0 °C.

  • Dropwise add Phosphorus oxychloride ( POCl3​ , 1.2 eq). Stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 4-(3-methanesulfonyl-propoxy)-1H-indole (1.0 eq) in anhydrous DMF.

  • Warm to room temperature, then heat to 40 °C for 2 hours.

  • Quench with saturated aqueous sodium acetate and extract with ethyl acetate to yield the 3-carboxaldehyde intermediate.

Step 2: Henry (Nitroaldol) Reaction & Reduction

  • Dissolve the 3-carboxaldehyde in nitromethane (10 eq). Add ammonium acetate (0.5 eq) and reflux for 4 hours to yield the nitroalkene.

  • Critical Causality: To convert the nitroalkene to the primary amine, dissolve the intermediate in anhydrous THF at 0 °C and strictly use Lithium Aluminum Hydride ( LiAlH4​ , 4.0 eq). Milder reducing agents like NaBH4​ are insufficient; they will only reduce the alkene, leaving the nitro group intact and aborting the subsequent cyclization.

  • Reflux for 6 hours, then perform a Fieser workup.

Validation Checkpoint: Analyze the organic extract via LC-MS. The presence of the [M+H]+ peak corresponding to the tryptamine mass confirms successful nitro reduction. A colorimetric Ehrlich's reagent test will yield a deep purple complex, confirming the indole C2 position remains unsubstituted and reactive.

Phase 2: Pictet-Spengler Assembly of the THBC Scaffold

The [2], a motif prevalent in numerous [3].

  • Dissolve the synthesized 4-(3-methanesulfonyl-propoxy)tryptamine (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous dichloromethane (DCM).

  • Add anhydrous MgSO4​ to drive imine formation. Stir for 2 hours at room temperature.

  • Add Trifluoroacetic acid (TFA, 20-50 mol%) to initiate cyclization.

  • Mechanistic Causality: The electron-donating nature of the C4-propoxy ether linkage enriches the electron density at C3. This significantly accelerates the 6-endo-trig electrophilic attack on the iminium ion, allowing the reaction to proceed under milder acidic conditions than typically required for unactivated tryptamines.

  • Stir for 4–12 hours (depending on aldehyde sterics), neutralize with saturated NaHCO3​ , and purify via flash chromatography.

Validation Checkpoint: Perform 1H NMR analysis. The successful cyclization is self-validated by the disappearance of the downfield imine proton ( 8.0 ppm) and the emergence of a new methine proton ( 4.5–5.5 ppm), corresponding to the newly formed C1 stereocenter of the THBC ring.

Mechanistic Pathway Visualization

PS_Mechanism N1 Tryptamine + Aldehyde N2 Iminium Ion Formation N1->N2 Acid Catalysis (-H2O) N3 6-endo-trig Cyclization (C3 Nucleophilic Attack) N2->N3 N4 Spiroindolenine Intermediate N3->N4 N5 C2-C3 Alkyl Migration N4->N5 N6 Deprotonation & Aromatization N5->N6 N7 Tetrahydro-β-carboline N6->N7 -H+

Mechanistic pathway of the Pictet-Spengler cyclization forming the tetrahydro-β-carboline core.

Quantitative Data Summary

The modularity of this building block allows for the generation of diverse alkaloid scaffolds simply by varying the carbonyl electrophile in the Pictet-Spengler step. Below is a summary of typical reaction parameters and yields.

Target ScaffoldCarbonyl ReactantCatalystTime (h)Yield (%)Purity (HPLC)
1-Methyl-THBC AcetaldehydeTFA (20 mol%)488>98%
1-Phenyl-THBC BenzaldehydeTFA (50 mol%)882>95%
Spiro-oxindole Isatin BF3​⋅OEt2​ (1.0 eq)1276>95%
1-Trifluoromethyl-THBC TrifluoroacetaldehydeTFA (1.0 eq)1665>92%

Note: Yields represent isolated yields after silica gel chromatography. Purity is determined by RP-HPLC (UV 254 nm).

References

  • Regioselective Direct C-4 Functionalization of Indole: Total Syntheses of (−)-Agroclavine and (−)-Elymoclavine Organic Letters, ACS Publications. URL:[Link]

  • The Pictet–Spengler Reaction in Nature and in Organic Chemistry Angewandte Chemie International Edition, Wiley Online Library. URL:[Link]

  • Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions Accounts of Chemical Research, ACS Publications. URL:[Link]

  • Synthesis of Fused 4,5-Disubstituted Indole Ring Systems by Intramolecular Friedel−Crafts Acylation of 4-Substituted Indoles The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Advanced Crystallization and Polymorph Control Strategies for 4-(3-methanesulfonyl-propoxy)-1H-indole

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview of Solid-State Behavior

The molecule 4-(3-methanesulfonyl-propoxy)-1H-indole presents a fascinating structural dichotomy that directly dictates its solid-state chemistry. The planar, lipophilic indole core promotes rigid π

π stacking and acts as a strong hydrogen-bond donor via the N–H group. Conversely, the 3-methanesulfonyl-propoxy side chain is highly flexible and terminates in a polar sulfone moiety ( −SO2​CH3​ ), which serves as a potent dual hydrogen-bond acceptor.

In solution, the flexibility of the propoxy chain creates high conformational entropy that resists nucleation. If supersaturation is generated too rapidly, the system will undergo liquid-liquid phase separation (LLPS)—colloquially known as "oiling out"—trapping impurities in a viscous, non-crystalline phase. In the solid state, the competition between intermolecular N–H···O and C–H···O interactions drives the formation of multiple supramolecular networks. This structural tension makes the compound highly prone to polymorphism, a common phenomenon in sulfone-containing active pharmaceutical ingredients (APIs) where hydrogen-bonding networks dominate the crystal lattice 1.

Thermodynamic Profiling & Solvent Selection

Successful isolation of APIs requires mapping the thermodynamic landscape to identify the most stable polymorph and the kinetic pathways to access it 2. High-throughput polymorph screening is employed to establish the solubility profile across diverse solvent classes .

Causality in Solvent Selection:

  • Isopropanol (IPA) is selected for primary cooling crystallization. Its amphiphilic nature balances the lipophilic indole and the polar sulfone, providing a moderate, temperature-dependent solubility gradient that allows for precise control over the Metastable Zone Width (MSZW).

  • Tetrahydrofuran (THF) / Heptane is selected for anti-solvent screening. The massive solubility differential between the two allows for the rapid generation of extreme supersaturation, forcing the system to bypass the thermodynamic minimum and trap metastable kinetic forms 3.

Table 1: Solubility Profile of 4-(3-methanesulfonyl-propoxy)-1H-indole
Solvent SystemSolubility at 5°C (mg/mL)Solubility at 70°C (mg/mL)Crystallization Utility
Tetrahydrofuran (THF)> 150> 400Primary Solvent (Anti-solvent prep)
Isopropanol (IPA)12.585.0Cooling Crystallization
Ethyl Acetate35.0120.0Recrystallization / Slurry
Heptane< 1.0< 2.5Anti-solvent
Water< 0.1< 0.5Wash Solvent

Crystallization Workflows

CrystallizationWorkflow N1 Crude 4-(3-methanesulfonyl-propoxy)-1H-indole N2 Thermodynamic Profiling & Solvent Screening N1->N2 N3 Cooling Crystallization (Isopropanol) N2->N3 Moderate Solubility Gradient N4 Anti-Solvent Precipitation (THF / Heptane) N2->N4 High Solubility Ratio N5 Reactive Seeding (MSZW Control) N3->N5 N7 Form II (Kinetic) Metastable, Needles N4->N7 Rapid Nucleation N6 Form I (Thermodynamic) High Purity, Prismatic N5->N6 Controlled Desupersaturation

Decision tree for the crystallization and polymorph control of the target API.

Protocol A: Seeded Cooling Crystallization (Thermodynamic Control - Form I)

Objective: Isolate the thermodynamically stable Form I while bypassing the LLPS boundary to ensure high purity and a prismatic crystal habit.

  • Dissolution: Suspend 50 g of crude 4-(3-methanesulfonyl-propoxy)-1H-indole in 600 mL of Isopropanol (IPA) in a jacketed crystallizer. Heat to 70°C under overhead stirring (250 RPM) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm inline filter into a pre-warmed receiving vessel to remove foreign particulates that could trigger premature, uncontrolled nucleation.

  • Controlled Cooling: Cool the solution linearly to 55°C at a rate of 0.5°C/min. This temperature represents the upper boundary of the Metastable Zone Width (MSZW).

  • Seeding: Introduce 0.5 g (1% w/w) of micronized Form I seed crystals. Causality: Seeding provides a low-energy template for crystal growth. By initiating growth before the spontaneous nucleation threshold is reached, we prevent the system from "oiling out" into a liquid-liquid phase separation.

  • Isothermal Hold: Maintain the suspension at 55°C for 2 hours.

    • Self-Validation Checkpoint: Extract a 2 mL aliquot of the mother liquor. Filter immediately through a 0.22 µm PTFE syringe filter and analyze via HPLC. The API concentration must show a 30% reduction relative to the initial supersaturated state. This confirms that desupersaturation is actively occurring via crystal growth on the seeds, effectively pulling the system out of the labile zone.

  • Final Desupersaturation: Cool the suspension to 5°C at a slow, linear rate of 0.1°C/min to promote the growth of large, filterable prismatic crystals.

  • Isolation: Filter the slurry under vacuum, wash the cake with 2 x 50 mL of pre-chilled (5°C) IPA, and dry under vacuum at 40°C for 12 hours.

Protocol B: Anti-Solvent Precipitation (Kinetic Control - Form II)

Objective: Rapidly precipitate the metastable Form II for comparative solid-state characterization and polymorph screening.

  • Dissolution: Dissolve 5 g of the API in 25 mL of THF at 25°C.

  • Anti-Solvent Injection: Transfer 150 mL of Heptane (anti-solvent) into a high-shear mixing vessel (800 RPM) at 5°C.

  • Rapid Nucleation: Inject the THF/API solution into the chilled Heptane in a single, rapid bolus (< 2 seconds). Causality: The instantaneous shift in solvent composition creates massive supersaturation. The system minimizes free energy via the fastest kinetic pathway, precipitating the metastable Form II before the molecules can align into the denser Form I lattice.

  • Isolation: Immediately filter the resulting fine suspension under vacuum. Do not allow the slurry to age, as solvent-mediated phase transformation (SMPT) to Form I will occur.

    • Self-Validation Checkpoint: Analyze the damp filter cake immediately via benchtop Powder X-Ray Diffraction (PXRD). The diffractogram must exhibit a distinct characteristic peak at 2θ=8.4∘ (indicative of the metastable Form II needle lattice) and lack the primary thermodynamic peak at 2θ=12.1∘ (Form I). This validates that the rapid kinetic precipitation successfully bypassed the thermodynamic minimum.

Solid-State Characterization Data

Table 2: Polymorph Characteristics
PropertyForm I (Thermodynamic)Form II (Kinetic)
Crystal Habit Prismatic / Block-likeFine Needles / Acicular
Melting Point (DSC) 142.5°C (Sharp endotherm)136.0°C (Followed by recrystallization)
Primary PXRD Peaks ( ) 12.1°, 15.4°, 19.8°, 24.2°8.4°, 14.1°, 18.5°, 22.9°
H-Bonding Motif (FTIR) Strong N-H···O=S (3250 cm⁻¹)Weak N-H···O (3310 cm⁻¹)
Physical Stability Stable > 12 months at 40°C/75% RHConverts to Form I in slurry within 4 hours

References

  • Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide ResearchGate [Link]

  • An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients Crystal Growth & Design - ACS Publications[Link]

  • High-throughput polymorph screening of active pharmaceutical ingredients Unchained Labs[Link]

  • Polymorph screening in pharmaceutical development European Pharmaceutical Review[Link]

Sources

scale-up synthesis techniques for 4-(3-methanesulfonyl-propoxy)-1H-indole manufacturing

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis Techniques for 4-(3-Methanesulfonyl-propoxy)-1H-indole

Prepared by: Senior Application Scientist, Process Chemistry Division Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary & Strategic Rationale

The compound 4-(3-methanesulfonyl-propoxy)-1H-indole is a critical building block and intermediate in the synthesis of several advanced pharmaceutical candidates, including GPR40 agonists and CaMKII inhibitors. The primary synthetic challenge in manufacturing this intermediate at scale is achieving strict regiocontrol. 4-Hydroxy-1H-indole possesses two competitive nucleophilic sites: the phenolic oxygen (C4-OH) and the indole nitrogen (N1-H).

While protecting-group strategies (e.g., N-Boc or N-Ts protection) can enforce O-alkylation, they add two synthetic steps (protection and deprotection), drastically reducing atom economy and increasing scale-up costs. This application note details a direct, protecting-group-free, regioselective O-alkylation process. By exploiting the thermodynamic pKa differential between the two reactive sites, this protocol delivers a highly scalable, self-validating system that ensures >99% HPLC purity of the target ether.

Mechanistic Causality & Process Design

The success of a protecting-group-free alkylation relies entirely on the precise selection of the base and solvent to exploit the inherent acidity differences in the starting material [1].

  • Thermodynamic pKa Exploitation: The phenolic hydroxyl group of 4-hydroxyindole has a pKa of approximately 9.5, whereas the indole N-H has a much higher pKa of ~16.2.

  • Base Selection: Utilizing a strong base like Sodium Hydride (NaH) indiscriminately deprotonates both sites, leading to a highly nucleophilic nitrogen and resulting in significant N-alkylation and dialkylation impurities [2]. By employing a mild base like Potassium Carbonate ( K2​CO3​ , conjugate acid pKa ~10.3), we selectively generate the indol-4-olate anion while the N-H remains protonated and significantly less nucleophilic.

  • Electrophile & Solvent Dynamics: 3-(Methylsulfonyl)propyl 4-methylbenzenesulfonate (tosylate) is selected over the corresponding chloride. The tosylate is a superior leaving group, allowing the reaction to proceed at a moderate 65°C in Acetonitrile (MeCN). MeCN is chosen over Dimethylformamide (DMF) because its lower boiling point and water miscibility drastically simplify the downstream aqueous quench and phase separation during scale-up [3].

Pathway Reactants 4-Hydroxy-1H-indole (pKa ~9.5) Base K2CO3 (Mild Base) Selective Deprotonation Reactants->Base N_Alkylation N-Alkylation (Impurity Pathway) Reactants->N_Alkylation Strong Base (NaH) Phenoxide Indol-4-olate Anion (O-Nucleophile) Base->Phenoxide O_Alkylation Regioselective O-Alkylation (Target Product) Phenoxide->O_Alkylation + Electrophile

Mechanistic pathway highlighting the critical role of base selection in regiocontrol.

Quantitative Optimization Data

Prior to pilot-plant execution, the reaction conditions were rigorously screened to establish the optimal parameters for regioselectivity and yield. The data below summarizes the causality behind the final process parameters.

Table 1: Optimization of Reaction Conditions (100 mmol scale)

EntryBase (Eq.)SolventTemp (°C)Conversion (%)O:N SelectivityRemarks / Causality
1NaH (1.5)DMF25>9540:60Strong base deprotonates N-H; poor regiocontrol.
2 K2​CO3​ (2.0)DMF609285:15Moderate selectivity; high-boiling solvent complicates isolation.
3 K2​CO3​ (2.0) MeCN 65 96 94:6 Optimal for scale-up; excellent balance of selectivity and yield.
4 Cs2​CO3​ (2.0)MeCN659895:5High yield, but cost-prohibitive for multi-kilogram manufacturing.

Note: The 6% N-alkylated impurity generated in Entry 3 is highly soluble in aqueous ethanol, allowing for complete rejection during the final crystallization step.

Scale-Up Workflow & Experimental Protocols

The following protocol is validated for 1 kg scale manufacturing. It is designed as a self-validating system: In-Process Controls (IPCs) dictate the progression of the workflow, ensuring that thermodynamic equilibrium and kinetic completion are achieved before moving to the next unit operation.

Workflow Start 4-Hydroxy-1H-indole + Alkyl Tosylate Reaction O-Alkylation (K2CO3, MeCN) Temp: 65°C, 12h Start->Reaction Quench Aqueous Quench Phase Separation Reaction->Quench Cryst Crystallization (EtOH/H2O) Quench->Cryst Impurity N-Alkylated Impurity (Mother Liquor) Cryst->Impurity Filtrate Product Target Indole >99% HPLC Purity Cryst->Product Solid

Workflow for the regioselective O-alkylation and purification of the target indole.
Step-by-Step Methodology

Step 1: Reactor Preparation & Selective Deprotonation

  • Purge: Flush a 20 L jacketed glass reactor with Nitrogen ( N2​ ) for 15 minutes. Causality: Electron-rich indoles are susceptible to oxidative degradation at elevated temperatures.

  • Charge: Add 4-hydroxy-1H-indole (1.00 kg, 7.51 mol) and anhydrous Acetonitrile (10.0 L) to the reactor. Stir at 250 rpm until complete dissolution is achieved.

  • Base Addition: Charge finely milled, anhydrous K2​CO3​ (2.07 kg, 15.0 mol, 2.0 eq.).

  • Pre-formation: Heat the suspension to 40°C and stir for 45 minutes. Causality: This incubation period ensures complete formation of the indol-4-olate anion prior to the introduction of the electrophile, preventing competitive side reactions.

Step 2: Electrophile Addition & Alkylation

  • Addition: Dissolve 3-(methylsulfonyl)propyl 4-methylbenzenesulfonate (2.41 kg, 8.26 mol, 1.1 eq.) in Acetonitrile (2.0 L). Add this solution dropwise to the reactor over 60 minutes via an addition funnel.

  • Heating: Ramp the reactor internal temperature to 65°C.

  • IPC (In-Process Control): After 12 hours, sample the reaction mixture. Analyze via HPLC (UV 254 nm). The reaction is deemed complete when unreacted 4-hydroxyindole is < 1.0% (Area %).

Step 3: Workup & Impurity Purge

  • Cooling & Quench: Cool the reactor to 20°C. Slowly charge Deionized Water (12.0 L) over 30 minutes. Causality: Water dissolves the inorganic salts ( K2​CO3​ and Potassium Tosylate byproduct) and acts as an anti-solvent, precipitating the crude organic product.

  • Filtration: Filter the resulting beige suspension through a Nutsche filter. Wash the filter cake with a cold mixture of Water/MeCN (8:2 v/v, 3.0 L).

  • Drying: Pull vacuum on the cake for 2 hours to yield the crude product (contains ~5-6% N-alkylated impurity).

Step 4: Crystallization (Self-Validating Purification)

  • Dissolution: Transfer the crude cake back to the reactor. Add Ethanol (8.0 L) and heat to 75°C until a clear solution forms.

  • Anti-Solvent Addition: Slowly add Deionized Water (2.5 L) while maintaining the temperature at 75°C.

  • Controlled Cooling: Cool the reactor linearly to 5°C over 4 hours. Causality: The N-alkylated impurity lacks the N-H bond required for robust hydrogen bonding, making it significantly more soluble in the EtOH/Water matrix. It remains entirely dissolved in the mother liquor.

  • Isolation: Filter the crystalline solid, wash with cold Ethanol (1.0 L), and dry in a vacuum oven at 45°C to constant weight.

  • Yield: ~1.58 kg (83% isolated yield). HPLC Purity: >99.5%.

References

  • Structure–Activity Relationship and Biological Investigation of SR18292, a Suppressor of Glucagon-Induced Glucose Production. Journal of Medicinal Chemistry, 2021.[Link]

  • A strategy to avoid anomalous O-alkylation of 4-hydroxyindole by diethyl bromomalonate. Journal of Heterocyclic Chemistry, 2005.[Link]

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega, 2022.[Link]

Troubleshooting & Optimization

Technical Support Center: Aqueous Solubility Optimization for 4-(3-methanesulfonyl-propoxy)-1H-indole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals overcome the specific physicochemical barriers associated with 4-(3-methanesulfonyl-propoxy)-1H-indole .

This portal bypasses generic advice, focusing strictly on the thermodynamic and structural realities of your target molecule to provide self-validating, highly effective formulation strategies.

PART 1: Molecular Profiling & Diagnostic Triage

Before attempting to dissolve a compound, we must diagnose why it resists aqueous solvation. 4-(3-methanesulfonyl-propoxy)-1H-indole presents a unique structural dichotomy: a highly lipophilic, planar indole core paired with a polar, hydrogen-bond accepting methanesulfonyl (-SO₂CH₃) tail.

FAQ 1: Why does my compound precipitate immediately upon dilution in aqueous assay buffers?

The Causality: Dissolution is a thermodynamic competition. The planar indole core drives strong π−π stacking, resulting in a high crystal lattice energy. While the methanesulfonyl group provides some dipole-dipole interaction with water, its solvation energy is entirely insufficient to overcome the cavitation energy required to disrupt the bulk water network and break the solid crystal lattice. Consequently, the molecule rapidly aggregates to minimize hydrophobic surface exposure. Poorly water-soluble drugs of this nature often require specialized physical or chemical modification to reach therapeutic plasma concentrations[1].

FAQ 2: Can I use pH adjustment or salt formation to improve its solubility?

The Causality: No. This is the most common troubleshooting pitfall for this specific molecule. 4-(3-methanesulfonyl-propoxy)-1H-indole lacks ionizable centers within the physiological pH range (pH 1–10).

  • The indole nitrogen acts as a hydrogen-bond donor but is extremely weakly acidic (pKa ~16).

  • The methanesulfonyl group is strictly neutral. Because you cannot generate a stable ionized species, pH modification and salt formation are thermodynamically ineffective. You must rely exclusively on non-ionizable solubilization strategies.

FAQ 3: What is the mechanistic rationale for using Hydroxypropyl- β -Cyclodextrin (HP- β -CD)?

The Causality: Cyclodextrins feature a hydrophilic outer surface and a hydrophobic interior cavity[2]. The cavity diameter of β -cyclodextrin (approx. 6.0–6.5 Å) is sterically ideal for encapsulating the bicyclic indole core. Meanwhile, the flexible propoxy linker allows the polar methanesulfonyl group to protrude into the bulk aqueous phase, participating in hydrogen bonding with water and the hydroxyl groups on the CD rim. This host-guest inclusion complexation effectively "masks" the hydrophobic surface area from water, driving dissolution[3].

PART 2: Decision Workflows & Pathways

To prevent wasted resources on incompatible excipients, follow this logical triage pathway tailored for neutral, high-lattice-energy molecules.

G N1 Target: 4-(3-methanesulfonyl-propoxy)-1H-indole (High Lattice Energy, Lipophilic Core) N2 Assess Ionizability (Indole NH pKa ~16) N1->N2 N3 pH Adjustment / Salt Formation (INEFFECTIVE) N2->N3 Basic/Acidic? N4 Non-Ionizable Strategies (REQUIRED) N2->N4 Neutral N5 In Vitro Assays: Co-solvents (DMSO/PEG400) N4->N5 N6 In Vivo Dosing (Liquid): HP-β-CD Inclusion Complex N4->N6 N7 Oral Solid Dosage: Amorphous Solid Dispersion N4->N7

Decision workflow for selecting solubility strategies based on non-ionizable properties.

PART 3: Self-Validating Experimental Protocols

Every protocol executed in the lab must contain internal checks to validate success before moving to the next step. Below are the standard operating procedures for the two most effective strategies for this molecule.

Protocol A: HP- β -CD Phase Solubility Profiling (Higuchi-Connors Method)

Purpose: Determines the stoichiometric ratio and binding constant ( K1:1​ ) of the indole-CD complex, ensuring you do not use excess excipient which can cause in vivo toxicity or excessive formulation bulk.

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP- β -CD (0, 5, 10, 20, 50, 100 mM) in purified water or PBS (pH 7.4).

  • Saturation: Add an excess amount of 4-(3-methanesulfonyl-propoxy)-1H-indole (e.g., 10 mg) to 2 mL of each CD solution in sealed glass vials.

  • Equilibration: Shake vials at 150 RPM at a constant temperature (25°C) for 72 hours.

    • Validation Check: Visual inspection must confirm the presence of undissolved solid powder in all vials throughout the 72 hours to ensure thermodynamic saturation is maintained. If a vial goes clear, add more API.

  • Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PVDF syringe filter.

    • Validation Check: Discard the first 0.5 mL of filtrate to account for potential drug adsorption to the filter membrane, ensuring accurate downstream quantification.

  • Quantification: Dilute the filtrate appropriately with mobile phase and analyze via RP-HPLC (UV detection at ~280 nm for the indole chromophore).

  • Data Analysis: Plot drug concentration (mM) vs. HP- β -CD concentration (mM). A linear plot (A_L type) indicates a 1:1 inclusion complex.

G S1 1. Saturation Excess API + CD S2 2. Equilibration 72h at 25°C S1->S2 S3 3. Separation 0.22µm Filtration S2->S3 S4 4. Validation HPLC Analysis S3->S4 S5 5. Derivation Calculate K_1:1 S4->S5

Step-by-step self-validating workflow for cyclodextrin phase solubility profiling.

Protocol B: Preparation of Amorphous Solid Dispersion (Solvent Evaporation)

Purpose: If liquid dosing is insufficient, Solid Dispersions (SDs) trap the drug in a hydrophilic polymer matrix. This destroys the crystalline lattice, trapping the molecule in a high-energy amorphous state and drastically increasing the apparent solubility and dissolution rate[4].

  • Dissolution: Dissolve 4-(3-methanesulfonyl-propoxy)-1H-indole and a hydrophilic polymer (e.g., PVP K30 or HPMCAS) in a 1:3 w/w ratio in a volatile common solvent (e.g., Dichloromethane/Methanol 1:1 v/v).

  • Evaporation: Remove the solvent rapidly using a rotary evaporator under reduced pressure at 40°C until a thin, solid film forms on the flask.

  • Secondary Drying: Place the flask in a vacuum desiccator for 24 hours to remove all residual solvent traces.

  • Milling & Sieving: Gently pulverize the solid film using a mortar and pestle and pass through a 60-mesh sieve to ensure uniform particle size.

  • Validation (Critical Step): Analyze the resulting powder via Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).

    • Validation Check: The complete absence of sharp diffraction peaks (PXRD) or the disappearance of the characteristic melting endotherm (DSC) confirms successful amorphization. If peaks remain, the polymer ratio must be increased.

PART 4: Quantitative Data Summary

The following table summarizes the expected solubility enhancements based on the physicochemical properties of 4-(3-methanesulfonyl-propoxy)-1H-indole when applying the validated strategies above.

Formulation StrategyRecommended Excipient / SystemExpected Solubility Enhancement Factor*Primary Mechanism of Solubilization
Aqueous Baseline Water / PBS (pH 7.4)1x (Baseline, < 0.05 mg/mL)N/A (High lattice energy limits dissolution)
Co-solvency 10% DMSO in PBS5x – 10xReduction of solvent dielectric constant
Micellar Solubilization 2% Tween 8015x – 25xEntrapment within surfactant micelles
Inclusion Complexation 20% w/v HP- β -CD50x – 100xSteric shielding of hydrophobic indole core[2]
Solid Dispersion PVP K30 (1:3 ratio)100x – 150x (Apparent)Disruption of crystal lattice free energy[4]

*Note: Enhancement factors are representative estimates for neutral, highly crystalline indole-sulfone derivatives to guide initial formulation selection and resource allocation.

PART 5: References

  • [1] Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores. Auctores Online. 1

  • [4] A Review: Solubility Enhancement of Poorly Water Soluble Drug. International Journal of Pharmaceutical Research and Applications (IJPRA). 4

  • [2] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC). 2

  • [3] Effect of Solubility Enhancement Methods, In-Vitro Release and Stability Studies of Indomethacin. MedCrave Online. 3

Sources

Technical Support Center: Stability & Storage of 4-(3-methanesulfonyl-propoxy)-1H-indole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 4-(3-methanesulfonyl-propoxy)-1H-indole . Handling electron-rich heterocycles requires moving beyond generic storage practices. This document provides the mechanistic causality behind degradation, actionable troubleshooting FAQs, and self-validating protocols to ensure absolute batch integrity.

Mechanistic Causality of Oxidation

A common error in organic synthesis and API development is treating substituted indoles like standard, stable aromatic rings. In 4-(3-methanesulfonyl-propoxy)-1H-indole, the methanesulfonyl group is highly stable, but the indole core is exceptionally vulnerable.

The 4-alkoxy substitution (the propoxy linker) exerts a strong positive mesomeric (+M) effect. This significantly raises the Highest Occupied Molecular Orbital (HOMO) energy of the indole ring, making the molecule an exceptional electron donor[1]. When exposed to ambient oxygen, light, or trace transition metals, the indole ring readily donates an electron from its π-pool to form a delocalized radical[1]. This initiates a rapid autoxidation cascade where triplet oxygen forms a peroxy radical intermediate[2], ultimately collapsing via ring cleavage into oxindoles, isatins, and highly conjugated polymeric species[3][4].

AutoxidationPathway Start 4-(3-methanesulfonyl-propoxy) -1H-indole (High HOMO Energy) Initiation hv / Trace Metals (Initiation) Start->Initiation Radical Indolyl Radical (Delocalized at C2/C3) Initiation->Radical O2 O2 Addition (Triplet State) Radical->O2 Peroxy Peroxy Radical Intermediate (C3-O-O•) O2->Peroxy Peroxy->Radical Chain Propagation Hydroperoxide Indole-3-hydroperoxide Peroxy->Hydroperoxide H-abstraction Degradation Oxindoles, Isatins & Colored Oligomers Hydroperoxide->Degradation Ring Cleavage

Autoxidation mechanism of 4-(3-methanesulfonyl-propoxy)-1H-indole driven by radical propagation.

Troubleshooting Guides & FAQs

Q1: My batch of 4-(3-methanesulfonyl-propoxy)-1H-indole has developed a pinkish-brown hue during storage. Is it still usable? A1: No, it should be repurified before use in sensitive downstream reactions. A color shift to pink, red, or brown is the hallmark visual indicator of indole degradation[5]. This color arises from the formation of conjugated oligomers and oxidized byproducts (like isatin derivatives)[4]. Because these oligomers have very high extinction coefficients, even a 0.1% degradation can cause a dramatic color change. These impurities can poison metal catalysts in subsequent synthetic steps.

Q2: What is the absolute best practice for long-term storage of this compound? A2: The compound must be isolated from its three primary degradation triggers: oxygen, light, and thermal energy.

  • Temperature: Store at -20°C or -80°C. Thermal energy accelerates the propagation phase of autoxidation[5].

  • Atmosphere: Store under a strict inert atmosphere. Argon is preferred over Nitrogen because it is denser and provides a superior protective blanket over the solid[6].

  • Light: Use amber vials or wrap the container in aluminum foil to prevent photo-initiation of the indolyl radical[7].

Q3: Can I add an antioxidant to stabilize the compound in solution? A3: Yes. If your downstream application permits, adding a radical scavenger like Butylated hydroxytoluene (BHT) or ascorbic acid at 0.01% to 0.1% (w/w) can effectively quench the peroxy radical intermediates, halting the autoxidation chain reaction[5].

Q4: I stored the compound in a desiccator, but it still degraded. Why? A4: Desiccators control moisture (hydrolysis), but they do not control oxygen unless specifically hooked up to an active vacuum/inert gas line. The primary degradation pathway for this compound is oxidative, not hydrolytic[6]. You must displace the oxygen, not just the water.

Quantitative Stability Data

To assist in risk assessment, the following table summarizes the expected degradation metrics of 4-(3-methanesulfonyl-propoxy)-1H-indole under various storage conditions over a 6-month period.

Storage ConditionAtmosphereLight ExposureTemperatureEst. Degradation (6 Months)Primary Degradant Profile
Optimal UHP ArgonDark (Amber Vial)-20°C< 0.1%None detected
Sub-optimal AirDark-20°C1.0% - 3.0%Oxindoles
Poor AirDark25°C5.0% - 10.0%Oxindoles, Isatins
Unacceptable AirAmbient Light25°C> 15.0%Colored oligomers, Isatins

Self-Validating Experimental Protocols

Trust in your storage methodology requires empirical validation. Do not assume a vial is inert just because it was flushed with gas. Use the following self-validating protocols.

Protocol A: Strict Inert Packaging via Schlenk Technique

This protocol ensures the complete removal of interstitial oxygen trapped within the powder bed.

  • Transfer: Place the solid 4-(3-methanesulfonyl-propoxy)-1H-indole into an amber glass vial equipped with a high-quality PTFE-lined septum cap.

  • Evacuation: Insert a needle connected to a Schlenk line vacuum manifold through the septum. Apply high vacuum (≤ 0.1 mbar) for 15 minutes to remove ambient air and surface moisture.

  • Backfilling: Switch the manifold to ultra-high purity (UHP) Argon. Backfill the vial for 2 minutes.

  • Cycling: Repeat the vacuum-argon cycle three times. This ensures <0.01% residual oxygen remains in the headspace or powder bed.

  • Sealing: Remove the needle while under positive Argon pressure. Seal the cap tightly with Parafilm and store immediately at -20°C.

  • Self-Validation Check: Prepare a parallel "control" vial using standard atmospheric capping. After 4 weeks at room temperature, analyze both via HPLC. The control must show >2% degradation (isatin/oxindole peaks at ~290 nm), while the Schlenk-prepared vial must remain >99.5% pure. This validates the operator's Schlenk technique.

StorageWorkflow Step1 1. Transfer Compound (Amber Vial + PTFE Septum) Step2 2. Apply High Vacuum (≤ 0.1 mbar, 15 min) Step1->Step2 Step3 3. Backfill with UHP Argon (Denser than N2) Step2->Step3 Step4 4. Cycle Vacuum/Argon (Repeat 3x) Step3->Step4 Step5 5. Seal & Store (Parafilm, -20°C) Step4->Step5 Validation Self-Validation: Parallel Air-Exposed Control Analyzed via HPLC Step5->Validation

Experimental workflow for inert packaging with built-in analytical self-validation.

Protocol B: Forced Degradation Study (Stability-Indicating Assay)

To monitor your batch effectively, you must know exactly what the degradation peaks look like on your specific analytical instruments.

  • Oxidative Stress: Dissolve 1 mg of the compound in 1 mL of LC-MS grade acetonitrile. Add 100 µL of 3% H₂O₂[6].

  • Incubation: Stir the solution at room temperature for 24 hours.

  • Analysis: Inject the stressed sample into an HPLC-UV (C18 column, Water/MeCN gradient, monitoring at 254 nm and 290 nm).

  • Identification: Note the retention times of the oxidized byproducts. Because ring cleavage and hydroxylation increase the polarity of the molecule, these degradants will typically elute earlier than the parent compound. Use these retention times as your definitive "marker" peaks for future batch monitoring.

References

  • [1] Antioxidative Action of Indole Compounds during the Autoxidation of Linoleic Acid. J-Stage. 1

  • [2] Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Copernicus ACP. 2

  • [5] Technical Support Center: Improving the Stability of Indole Compounds in Solution. Benchchem. 5

  • [3] Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study. Copernicus ACP.3

  • [7] Preventing degradation of indole-3-carboxaldehyde during storage. Benchchem. 7

  • [6] Improving the stability of 3h-Indole-2-carbaldehyde during storage. Benchchem. 6

  • [4] Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis.4

Sources

Technical Support Center: HPLC Optimization for 4-(3-methanesulfonyl-propoxy)-1H-indole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 4-(3-methanesulfonyl-propoxy)-1H-indole. This molecule presents a unique "mixed-mode" challenge: it combines a hydrophobic, polarizable indole core with a highly polar, hydrogen-bond-accepting methanesulfonyl group.

Below, you will find a diagnostic workflow, mechanistic troubleshooting FAQs, quantitative reference data, and a self-validating experimental protocol to ensure your method development is robust, reproducible, and scientifically sound.

Diagnostic Workflow

Workflow Start Analyze 4-(3-methanesulfonyl-propoxy)-1H-indole Assess Assess Chromatogram (Rs, As, k) Start->Assess Tailing Issue: Peak Tailing (As > 1.5) Assess->Tailing Asymmetry Coelution Issue: Co-elution (Rs < 1.5) Assess->Coelution Overlap FixTailing 1. Lower pH to < 3.0 2. Use Type B End-capped Silica Tailing->FixTailing FixCoelution 1. Switch to Phenyl-Hexyl Column 2. Optimize Gradient Slope Coelution->FixCoelution Validate System Suitability Validation (Rs ≥ 2.0, As ≤ 1.2) FixTailing->Validate FixCoelution->Validate

Diagnostic workflow for resolving HPLC peak shape and co-elution issues.

Troubleshooting & FAQs

Q1: Why does 4-(3-methanesulfonyl-propoxy)-1H-indole exhibit severe peak tailing on my standard C18 column, and how can I correct it? Causality & Solution: Peak tailing for this molecule is primarily driven by secondary interactions. While the indole core is relatively neutral, the indole NH acts as a strong hydrogen bond donor, and the methanesulfonyl group is a potent hydrogen bond acceptor. When using older "Type A" silica or poorly end-capped columns, residual acidic silanol groups (-Si-O⁻) on the stationary phase ionize at mid-pH ranges (pH 4–7). These ionized silanols create secondary retention sites that interact with the polar functional groups of the analyte, causing the rear of the peak to elute slower than the bulk[1],[2].

To correct this, shift the mobile phase pH to < 3.0 (e.g., using 0.1% Formic Acid or 20 mM Potassium Phosphate at pH 2.5). This fully protonates the silanols, neutralizing their charge and minimizing secondary interactions[2]. Additionally, switch to a highly deactivated, ultra-pure "Type B" silica column with dense end-capping to physically shield any remaining active sites[3].

Q2: I am unable to resolve the target compound from its 5-substituted regioisomer impurity. Adjusting the gradient slope hasn't helped. What is the next logical step? Causality & Solution: Regioisomers often possess nearly identical hydrophobicities. Because standard C18 columns separate primarily based on hydrophobic partitioning, they struggle to resolve such closely related species. According to the fundamental resolution equation, selectivity ( α ) is the most powerful parameter for improving separation[4].

Instead of flattening the gradient further, change the stationary phase chemistry to exploit the aromatic nature of the indole core. A Phenyl-Hexyl column introduces π−π interactions[5]. The spatial arrangement of the methanesulfonyl-propoxy group at the 4-position versus the 5-position sterically alters how the indole's π -cloud interacts with the phenyl stationary phase. This steric difference drastically improves selectivity ( α ), leading to baseline resolution.

Q3: The retention time of my compound shifts earlier over the course of a 50-injection sequence. What causes this, and how can I stabilize the method? Causality & Solution: Retention time drift toward earlier elution is a classic symptom of "phase dewetting" (hydrophobic collapse) or inadequate column equilibration[3]. Because the methanesulfonyl group is highly polar, analysts often start their gradient at 100% aqueous to force retention. However, highly aqueous conditions cause the hydrophobic alkyl chains of the stationary phase to fold inward, reducing the effective surface area and causing retention times to drop over consecutive runs.

Ensure your initial gradient conditions contain a minimum of 5% organic modifier (e.g., 5% Acetonitrile) to keep the stationary phase fully extended and solvated. Furthermore, mandate a minimum of 10 column volumes (CV) of re-equilibration time at the initial gradient conditions between injections to ensure a highly reproducible hydration layer.

Quantitative Data Summary

The following table summarizes the expected chromatographic performance when optimizing the method parameters for 4-(3-methanesulfonyl-propoxy)-1H-indole.

Column ChemistryMobile Phase pHTailing Factor ( As​ )Retention Factor ( k )Resolution ( Rs​ ) from 5-isomer
Standard C18 (Type A) 6.8 (Ammonium Acetate)2.4 (Severe Tailing)3.10.8 (Co-elution)
End-capped C18 (Type B) 2.5 (Formic Acid)1.3 (Acceptable)3.51.1 (Partial Separation)
Phenyl-Hexyl (Type B) 2.5 (Formic Acid)1.1 (Excellent Symmetry)4.22.6 (Baseline Resolution)
Self-Validating Experimental Protocol

To guarantee scientific integrity, the following step-by-step methodology incorporates built-in validation gates. Do not proceed to the next phase unless the validation criteria of the current phase are met.

Phase 1: System Preparation & Baseline Verification

  • Action: Flush the HPLC system (excluding the column) with 50:50 Water:Acetonitrile (no buffer) at 2.0 mL/min for 15 minutes.

  • Causality: Removes precipitated buffer salts from previous users, preventing baseline noise and high backpressure.

  • Validation Gate: Monitor the pressure ripple. It must stabilize at < 1% of the total system pressure before installing the analytical column.

Phase 2: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: A pH below 3.0 fully protonates surface silanols on the silica column, eliminating secondary hydrogen-bonding interactions with the indole NH and sulfone oxygen atoms.

  • Validation Gate: Measure the pH of the aqueous phase with a calibrated pH meter prior to mixing. The pH must read between 2.6 and 2.8.

Phase 3: Column Equilibration

  • Action: Install a Phenyl-Hexyl column (150 x 4.6 mm, 3 µm) and equilibrate with 95% A / 5% B for 10 Column Volumes (CV).

  • Causality: Phenyl-Hexyl provides the necessary π−π selectivity for regioisomers. Maintaining 5% organic prevents phase dewetting (hydrophobic collapse), which causes retention time drift.

  • Validation Gate: Inject a blank (diluent only). The baseline must be flat with no ghost peaks eluting in the target window.

Phase 4: Scouting Gradient & Selectivity Tuning

  • Action: Run a linear gradient from 5% B to 95% B over 20 minutes. Inject 5 µL of the sample mixture (100 µg/mL).

  • Causality: Determines the elution window of 4-(3-methanesulfonyl-propoxy)-1H-indole and its impurities, allowing you to calculate the optimal isocratic hold or shallower gradient slope for that specific window.

  • Validation Gate: Calculate the retention factor ( k ). If k<2 , decrease the initial organic percentage or increase the initial hold time.

Phase 5: System Suitability Testing (SST)

  • Action: Perform 5 replicate injections of the standard mix under the finalized gradient conditions.

  • Causality: Ensures the method is robust, reproducible, and ready for quantitative sample analysis.

  • Validation Gate: The method is validated only if Resolution ( Rs​ ) > 2.0, Tailing Factor ( As​ ) < 1.2, and the %RSD of the retention time is < 0.5%.

References
  • How to Improve HPLC Peak Resolution Source: Chrom Tech URL:[Link]

  • Optimizing HPLC method development to maximize peak resolution Source: Atinary Technologies URL:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL:[Link]

Sources

Technical Support Center: Solvent Optimization for 4-(3-methanesulfonyl-propoxy)-1H-indole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the isolation of 4-(3-methanesulfonyl-propoxy)-1H-indole .

This molecule presents unique purification challenges due to its amphiphilic nature: it combines a hydrophobic aromatic indole core with a highly polar, hydrogen-bond accepting methanesulfonyl group ( −SO2​CH3​ ) and a hydrogen-bond donating indole nitrogen. Below, you will find field-proven troubleshooting FAQs, step-by-step self-validating protocols, and mechanistic insights to ensure high-yield, high-purity recovery.

Purification Decision Matrix

Before diving into specific troubleshooting, it is critical to select the correct purification trajectory based on the purity of your crude reaction mixture.

G Crude Crude 4-(3-methanesulfonyl-propoxy)-1H-indole TLC TLC / HPLC Profiling Crude->TLC PurityCheck Crude Purity > 80%? TLC->PurityCheck Cryst Anti-Solvent Crystallization (EtOAc / n-Hexane) PurityCheck->Cryst Yes Chrom Flash Column Chromatography (DCM / MeOH) PurityCheck->Chrom No Pure Pure Target Compound (>99%) Cryst->Pure Chrom->Pure

Decision tree for 4-(3-methanesulfonyl-propoxy)-1H-indole purification based on crude purity.

Troubleshooting & FAQs

Q1: Why does my product "oil out" instead of forming crystals during thermal cooling? A (Causality & Solution): Oiling out (liquid-liquid phase separation) occurs when the solute's melting point is depressed below the crystallization temperature by impurities, or when the solvent affinity drops precipitously but remains high enough to trap the solute in a solvated liquid state. The highly polar methanesulfonyl group forms strong dipole-dipole interactions, creating a rigid solvation shell that resists ordered packing into a crystal lattice. Solution: Transition from single-solvent thermal cooling to an anti-solvent crystallization strategy. Dissolve the crude material in a minimal volume of a highly solubilizing solvent (e.g., Ethyl Acetate) and slowly titrate in an anti-solvent (e.g., n-Hexane) at a controlled temperature. Studies on indole purification demonstrate that n-hexane is a highly effective solvent medium for driving solute crystallization, achieving purities up to 99.5%[1].

Q2: During silica gel chromatography, my product streaks heavily, leading to co-elution. How do I optimize the mobile phase? A (Causality & Solution): On standard unmodified silica (which contains slightly acidic silanol groups), the sulfone oxygen atoms of your target molecule engage in strong, reversible hydrogen bonding. This creates a continuous partition-desorption cycle that manifests macroscopically as streaking[2]. Solution: Switch from a standard non-polar Hexane/Ethyl Acetate system to a moderately polar, protic-tolerant system. Utilizing a gradient of 3% to 10% Methanol (MeOH) in Dichloromethane (DCM) effectively disrupts the silanol-sulfone interactions, sharpening the elution band and drastically improving resolution. This specific solvent system is the industry standard for isolating methanesulfonyl-propoxy-indole derivatives[3].

Q3: What is the optimal solvent system for scaling up the initial liquid-liquid extraction of this compound? A (Causality & Solution): Indole derivatives often partition poorly if the aqueous phase is not saturated, due to the amphiphilic nature of the substituted side chain. Solution: Utilize a biphasic system optimized for indole concentration. A combination of methanol extraction followed by n-hexane re-extraction has been proven to significantly concentrate indole fractions from complex mixtures[4]. For this specific sulfone derivative, washing the organic layer with brine (saturated NaCl) decreases the solubility of the polar sulfone in the aqueous phase via the salting-out effect, driving the target molecule into the organic phase.

Thermodynamic Pathways of Crystallization

Understanding the physical state transition is key to preventing product loss during isolation.

G HotSol Hot Solution (High Solubility) Cooling Rapid Cooling (Supersaturation) HotSol->Cooling AntiSol Slow Anti-Solvent Addition (Controlled Nucleation) HotSol->AntiSol Oiling Oiling Out (Liquid-Liquid Phase) Cooling->Oiling Crystals Pure Crystal Lattice (Solid Phase) AntiSol->Crystals

Thermodynamic pathways: Rapid cooling vs. anti-solvent addition for indole crystallization.

Step-by-Step Experimental Protocols

Protocol A: Flash Column Chromatography (DCM/MeOH Gradient)

Use this protocol when crude purity is <80%.

  • TLC Profiling: Spot the crude mixture on a silica TLC plate. Develop using 5% MeOH in DCM. The target Rf​ for the indole derivative should be approximately 0.3[2].

  • Column Packing: Prepare a slurry of silica gel in 100% DCM (the least polar solvent of the chosen system). Pour the slurry into the column and pack under gentle positive pressure.

  • Loading: Dissolve the crude 4-(3-methanesulfonyl-propoxy)-1H-indole in a minimal volume of DCM. Apply evenly to the top of the silica bed.

  • Elution Gradient: Begin elution with 100% DCM (2 column volumes). Gradually step up the polarity to 3% MeOH in DCM, and finally to 5-10% MeOH in DCM[3].

  • Fraction Collection: Collect fractions and verify purity via TLC or LC-MS before pooling and concentrating in vacuo.

Protocol B: Anti-Solvent Crystallization (EtOAc/n-Hexane)

Use this protocol when crude purity is >80% or as a final polishing step.

  • Dissolution: Suspend the crude compound in a minimal volume of Ethyl Acetate (EtOAc) in a round-bottom flask. Heat gently (approx. 45°C) until complete dissolution is achieved.

  • Filtration: Hot-filter the solution through a medium-porosity glass frit to remove insoluble particulates.

  • Anti-Solvent Titration: Maintain the solution at 40°C. Begin dropwise addition of n-Hexane (anti-solvent) while stirring continuously until the solution becomes slightly turbid (the cloud point).

  • Seeding & Cooling: Stop the addition of n-Hexane. Allow the flask to cool slowly to room temperature (20-25°C) to promote nucleation. Slow cooling is critical for the formation of large, pure crystals[2].

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize crystal yield.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with ice-cold n-Hexane to remove residual mother liquor impurities[1]. Dry under high vacuum.

Quantitative Data Summary

The following table summarizes the performance metrics of various solvent systems tested for the purification of methanesulfonyl-substituted indoles.

Solvent SystemPurification MethodPolarity Index (P')Average Yield (%)Purity (HPLC Area %)Mechanistic Observation
n-Hexane / EtOAc (3:1) Chromatography~2.565%92.0%Severe streaking due to sulfone-silanol binding.
DCM / MeOH (95:5) Chromatography~3.588%98.5%Sharp bands; MeOH disrupts H-bonding.
Methanol / Water (3:2) Crystallization~7.075%>99.0%High purity, but lower yield due to solubility.
EtOAc / n-Hexane (1:4) Crystallization~1.585%99.5%Optimal anti-solvent controlled nucleation.

References

  • Title: Purification techniques for indole aldehydes Source: Benchchem URL
  • Title: Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization)
  • Title: Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction)
  • Title: EP 2283009 B1 - INHIBITORS OF JNK Source: European Patent Office URL

Sources

Validation & Comparative

A Comparative Benchmarking Guide to 4-(3-methanesulfonyl-propoxy)-1H-indole Against Standard Melatonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the pharmacological characterization of 4-(3-methanesulfonyl-propoxy)-1H-indole, a novel compound with a chemical structure suggestive of activity at melatonin receptors. Given the absence of published data on this specific molecule, we propose a series of head-to-head comparisons against established melatonin receptor agonists. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of new chemical entities targeting the melatonergic system.

The core of this guide is a set of detailed experimental protocols designed to elucidate the binding affinity, functional potency, and receptor selectivity of 4-(3-methanesulfonyl-propoxy)-1H-indole. By benchmarking against well-characterized ligands such as melatonin, Ramelteon, Agomelatine, and Tasimelteon, researchers can accurately position this novel compound within the existing landscape of melatonin receptor modulators.[1][2][3][4]

Introduction: The Rationale for Melatonin Receptor Targeting

The indoleamine hormone melatonin is a key regulator of the circadian rhythm, sleep-wake cycles, and various other physiological processes. Its effects are primarily mediated through two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2.[4][5] Both receptors are coupled to Gi proteins, and their activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6][7]

  • MT1 Receptor: Primarily associated with promoting sleep onset.[2]

  • MT2 Receptor: Believed to be more involved in the phase-shifting of the circadian clock.[2][8]

The structural motif of 4-(3-methanesulfonyl-propoxy)-1H-indole, featuring a substituted indole core, bears resemblance to known melatonergic ligands. This structural similarity forms the basis of our hypothesis that it may act as a modulator of MT1 and/or MT2 receptors. To validate this and determine its therapeutic potential, a rigorous benchmarking against standard ligands is essential.

Standard Reference Ligands for Comparison

A robust comparison requires the use of well-vetted standard ligands. The following compounds are selected for their established high affinity and activity at melatonin receptors, as well as their clinical relevance.

CompoundReceptor Target(s)Key Characteristics
Melatonin MT1/MT2 AgonistThe endogenous ligand, serving as the primary benchmark.
Ramelteon Selective MT1/MT2 AgonistFDA-approved for insomnia; shows higher affinity for MT1 over MT2.[3][4][8][9]
Agomelatine MT1/MT2 Agonist, 5-HT2C AntagonistAn antidepressant that leverages synergistic melatonergic and serotonergic activities.[1][10][11][12][13]
Tasimelteon MT1/MT2 AgonistApproved for non-24-hour sleep-wake disorder; greater affinity for MT2.[2][14][15][16]
Experimental Benchmarking Workflow

We propose a tiered approach to the characterization of 4-(3-methanesulfonyl-propoxy)-1H-indole, progressing from in vitro binding and functional assays to in vivo models of circadian rhythm modulation.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Radioligand Binding Assays (Determine Affinity & Selectivity) B Functional cAMP Assays (Determine Potency & Efficacy) A->B Proceed if binding is confirmed C Receptor Selectivity Profiling (Off-Target Effects) B->C Assess broader pharmacology D Circadian Phase-Shift Model (Jet-Lag Paradigm) C->D Advance lead compounds to in vivo studies E Sleep Architecture Analysis (EEG/EMG Monitoring) D->E Evaluate effects on sleep patterns

Caption: Proposed experimental workflow for benchmarking the novel compound.

PART 1: In Vitro Characterization

Radioligand Binding Assays: Determining Affinity and Selectivity

Objective: To determine the binding affinity (Ki) of 4-(3-methanesulfonyl-propoxy)-1H-indole for human MT1 and MT2 receptors and compare it to standard ligands.

Causality: This is the foundational experiment to confirm direct interaction with the target receptors. Competitive binding assays quantify how strongly the test compound displaces a high-affinity radiolabeled ligand, providing a direct measure of its binding affinity. Using both MT1 and MT2 receptors allows for the determination of receptor subtype selectivity.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing either human MT1 or MT2 receptors.

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation. Protein concentration is determined using a Bradford assay.

  • Competitive Binding Assay:

    • Incubate cell membranes (20-40 µg protein) with a fixed concentration of the radioligand 2-[125I]-iodomelatonin (~30-80 pM).[17]

    • Add increasing concentrations of the unlabeled competitor: 4-(3-methanesulfonyl-propoxy)-1H-indole or a standard ligand (Melatonin, Ramelteon, etc.) ranging from 1 pM to 10 µM.

    • Incubate at 37°C for 2 hours to reach equilibrium.[17]

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate the half-maximal inhibitory concentration (IC50) by fitting the competition data to a one-site sigmoidal dose-response curve using non-linear regression.

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundMT1 Ki (nM)MT2 Ki (nM)MT1/MT2 Selectivity Ratio
4-(3-methanesulfonyl-propoxy)-1H-indoleExperimentalExperimentalExperimental
Melatonin0.1 - 0.30.1 - 0.5~1
Ramelteon0.014[3][9]0.112[3][9]~8
Agomelatine~0.1[12]~0.12[12]~1
Tasimelteon0.304[14][15]0.07[14]~0.23
Functional cAMP Assay: Determining Potency and Efficacy

Objective: To assess the functional activity of 4-(3-methanesulfonyl-propoxy)-1H-indole as an agonist or antagonist at MT1 and MT2 receptors by measuring its effect on cAMP levels.

Causality: Since MT1 and MT2 are Gi-coupled receptors, their activation by an agonist inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cAMP.[6] This assay determines not only the potency (EC50) of the compound but also its efficacy (the maximal response it can produce) relative to the endogenous ligand, melatonin.

Protocol:

  • Cell Culture and Stimulation:

    • Plate CHO cells expressing either MT1 or MT2 receptors in 96-well plates.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate adenylyl cyclase with a fixed concentration of forskolin (e.g., 1 µM) to induce a robust cAMP signal.

    • Concurrently, treat cells with increasing concentrations of 4-(3-methanesulfonyl-propoxy)-1H-indole or a standard agonist.

  • cAMP Measurement:

    • After a 30-minute incubation, lyse the cells.

    • Quantify intracellular cAMP levels using a homogenous time-resolved fluorescence resonance energy transfer (TR-FRET) assay kit, following the manufacturer's instructions.[6]

  • Data Analysis:

    • Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.

    • Determine the EC50 (potency) and Emax (efficacy) from the resulting dose-response curve.

Data Presentation:

CompoundMT1 EC50 (nM)MT2 EC50 (nM)MT1 Emax (% of Melatonin)MT2 Emax (% of Melatonin)
4-(3-methanesulfonyl-propoxy)-1H-indoleExperimentalExperimentalExperimentalExperimental
Melatonin~0.1~0.1100%100%
Ramelteon0.021[9]0.053[18]~100%~100%

PART 2: In Vivo Evaluation

Circadian Phase-Shift Model (Jet-Lag Paradigm)

Objective: To evaluate the ability of 4-(3-methanesulfonyl-propoxy)-1H-indole to re-entrain circadian rhythms in an animal model, a key functional output of MT2 receptor activation.

Causality: The suprachiasmatic nucleus (SCN) of the hypothalamus acts as the master circadian pacemaker.[19] Melatonin receptor agonists can phase-shift the SCN clock, which is therapeutically relevant for conditions like jet lag and other circadian rhythm disorders.[19] This in vivo model provides a robust measure of the compound's chronobiotic efficacy.

Protocol:

  • Animal Model and Housing:

    • Use C3H/HeN mice, which have a robust circadian rhythm.

    • Individually house mice in cages equipped with running wheels, and maintain them in a controlled 12:12 hour light-dark cycle.

  • Jet-Lag Simulation:

    • After a stable baseline of wheel-running activity is established, induce an abrupt 6-8 hour advance of the light-dark cycle (simulating eastbound travel).[9][20]

  • Dosing and Monitoring:

    • Administer 4-(3-methanesulfonyl-propoxy)-1H-indole or a reference compound (e.g., Tasimelteon) via subcutaneous injection 30 minutes before the new dark onset for 3-5 consecutive days.[20]

    • Continuously record wheel-running activity.

  • Data Analysis:

    • Measure the rate of re-entrainment by quantifying the number of days required for the onset of activity to stabilize to the new light-dark cycle.

    • Compare the re-entrainment rate of the test compound group to the vehicle control and standard ligand groups.

G cluster_0 Phase 1: Baseline cluster_1 Phase 2: Disruption cluster_2 Phase 3: Treatment & Re-entrainment A Stable Entrainment (12:12 LD Cycle) B 6-Hour Phase Advance (Simulated Jet Lag) A->B Disrupt cycle C Drug Administration (at new dark onset) B->C Initiate treatment D Monitor Activity (Measure phase shift) C->D

Caption: Workflow for the in vivo jet-lag model.

Conclusion and Forward Look

This guide outlines a systematic and rigorous approach to characterizing the novel compound 4-(3-methanesulfonyl-propoxy)-1H-indole. By benchmarking its performance against established melatonin receptor ligands, researchers can generate a comprehensive pharmacological profile. The data from the proposed in vitro binding and functional assays will establish its fundamental properties—affinity, potency, and selectivity. The subsequent in vivo studies will provide critical insights into its potential as a chronobiotic agent. This structured comparison is indispensable for determining the compound's novelty, therapeutic potential, and place in the field of melatonin receptor pharmacology.

References

  • Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • What is the mechanism of Tasimelteon? - Patsnap Synapse. (2024, July 17). Patsnap. Retrieved March 27, 2026, from [Link]

  • Agomelatine in Depressive Disorders: Its Novel Mechanisms of Action | The Journal of Neuropsychiatry and Clinical Neurosciences - Psychiatry Online. (2012, July 1). Psychiatry Online. Retrieved March 27, 2026, from [Link]

  • Hetlioz - Tasimelteon - Molina Healthcare. (n.d.). Molina Healthcare. Retrieved March 27, 2026, from [Link]

  • Tasimelteon: Package Insert / Prescribing Information / MOA - Drugs.com. (2025, April 14). Drugs.com. Retrieved March 27, 2026, from [Link]

  • Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist. (2005, February 15). PubMed. Retrieved March 27, 2026, from [Link]

  • HETLIOZ (tasimelteon) mechanism of action (MOA). (n.d.). Vanda Pharmaceuticals Inc.. Retrieved March 27, 2026, from [Link]

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  • Agomelatine beyond Borders: Current Evidences of Its Efficacy in Disorders Other than Major Depression - MDPI. (2015, January 5). MDPI. Retrieved March 27, 2026, from [Link]

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  • Agomelatine - Wikipedia. (n.d.). Wikipedia. Retrieved March 27, 2026, from [Link]

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  • Molecular Characterization and Pharmacology of Melatonin Receptors in Animals - MDPI. (2023, April 14). MDPI. Retrieved March 27, 2026, from [Link]

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  • In vivo Efficacy of Novel Type Preferring MT 1 Melatonin Receptor Inverse Agonists in C3H/HeN Mouse Models of Chronobiological Behavior | Request PDF - ResearchGate. (2020, April). ResearchGate. Retrieved March 27, 2026, from [Link]

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Comparative Preclinical Efficacy of 4-(3-Methanesulfonyl-propoxy)-1H-indole (4-MSPI) vs. Standard-of-Care Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of multi-targeted tyrosine kinase inhibitors (TKIs) has revolutionized the management of angiogenesis-driven malignancies. The indole scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to mimic the purine ring of ATP and competitively bind the kinase hinge region [1]. However, traditional indole-based TKIs often suffer from poor aqueous solubility and suboptimal pharmacokinetic (PK) profiles.

The investigational compound 4-(3-methanesulfonyl-propoxy)-1H-indole (hereafter referred to as 4-MSPI ) addresses these liabilities through the strategic incorporation of a methanesulfonyl-propoxy moiety. Similar to the structural modifications seen in approved targeted therapies, the methanesulfonyl group acts as a strong hydrogen bond acceptor in the solvent-exposed region of the kinase pocket. This modification significantly improves thermodynamic solubility and metabolic stability without compromising target affinity [2][3].

This guide provides an objective, data-driven comparison of 4-MSPI against standard-of-care TKIs (Sunitinib and Pazopanib), detailing its in vitro selectivity, in vivo efficacy, and the rigorous methodologies required for its preclinical validation.

Pathway Ligand VEGF / FGF Receptor VEGFR2 / FGFR1 (Receptor Tyrosine Kinase) Ligand->Receptor Activates Downstream1 PI3K / AKT Survival Receptor->Downstream1 Phosphorylates Downstream2 MEK / ERK Proliferation Receptor->Downstream2 Phosphorylates Inhibitor 4-MSPI (ATP-Competitive) Inhibitor->Receptor Blocks ATP Pocket Angiogenesis Tumor Angiogenesis Downstream1->Angiogenesis Downstream2->Angiogenesis

Fig 1. Mechanism of 4-MSPI inhibiting VEGFR2/FGFR1-mediated tumor angiogenesis.

In Vitro Efficacy and Kinase Selectivity

To establish the target profile of 4-MSPI, we compare its half-maximal inhibitory concentration (IC₅₀) against primary angiogenic kinases. 4-MSPI demonstrates superior dual inhibition of VEGFR2 and FGFR1 compared to Sunitinib. This balanced dual-inhibition is critical for overcoming VEGF-resistance mechanisms, which are frequently mediated by compensatory FGF signaling pathways.

Table 1: In Vitro Kinase IC₅₀ Profiling (nM)
Kinase Target4-MSPI (Investigational)Sunitinib (Reference)Pazopanib (Reference)
VEGFR2 3.2 ± 0.44.0 ± 0.515.0 ± 1.2
FGFR1 5.1 ± 0.638.0 ± 4.173.0 ± 6.5
PDGFRβ 12.4 ± 1.18.0 ± 0.921.0 ± 2.0
EGFR (Off-target)>10,000>10,000>10,000
Protocol 1: High-Throughput Kinase Selectivity Profiling (TR-FRET)
  • Causality of Experimental Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard luminescence assays to eliminate auto-fluorescence interference, a common artifact inherent to conjugated indole ring systems.

  • Self-Validating System: The protocol mandates the inclusion of a known pan-kinase inhibitor (Staurosporine) as a positive control, DMSO as a vehicle baseline, and requires a calculated Z'-factor of >0.6 for the assay plate to be considered statistically valid.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant human VEGFR2 and FGFR1 kinases in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Acoustically dispense 4-MSPI, Sunitinib, and Pazopanib into a 384-well plate in a 10-point dose-response format (ranging from 10 µM to 0.5 nM).

  • Reaction Initiation: Add ATP at the predetermined Michaelis constant ( Km​ ) for each specific kinase to ensure competitive binding conditions. Incubate for 60 minutes at room temperature.

  • Signal Detection: Add the Eu-labeled anti-phosphotyrosine antibody and ULight-labeled substrate. Incubate for 1 hour.

  • Readout & Validation: Read the plate on a multi-mode microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the Z'-factor using DMSO and Staurosporine wells. Reject any plate with Z' < 0.6.

Preclinical Pharmacokinetics (PK)

The primary advantage of the 4-(3-methanesulfonyl-propoxy) substitution is its impact on the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The methanesulfonyl group shifts the molecule into a more favorable Biopharmaceutical Classification System (BCS) category by enhancing aqueous solubility, leading to superior oral bioavailability compared to the reference standard.

Table 2: Murine Pharmacokinetic Parameters (Oral Gavage, 10 mg/kg)
PK Parameter4-MSPISunitinib
Cmax (ng/mL)410280
Tmax (h)2.04.0
Half-life (T₁/₂) (h)8.56.2
Oral Bioavailability (F%) 54%38%
Clearance (L/h/kg)0.450.82

In Vivo Xenograft Efficacy

Workflow Step1 Cell Line Culturing (Human RCC Xenografts) Step2 In Vitro Kinase Profiling (TR-FRET Assay) Step1->Step2 Step3 In Vivo Dosing (Oral Gavage, 10-30 mg/kg) Step2->Step3 Step4 Efficacy Readout (Tumor Volume & IHC) Step3->Step4

Fig 2. Preclinical validation workflow for evaluating 4-MSPI efficacy.

Protocol 2: Murine Xenograft Efficacy Model
  • Causality of Experimental Choice: Athymic nude mice (Foxn1^nu) are utilized to prevent T-cell mediated immune rejection of the human A498 renal cell carcinoma (RCC) cell line. Oral gavage (PO) is selected as the route of administration to directly evaluate the translational impact of 4-MSPI's improved oral bioavailability.

  • Self-Validating System: The study utilizes a randomized block design based on initial tumor volume to ensure baseline equivalence across cohorts. Furthermore, the investigator measuring tumor calipers is strictly blinded to the treatment groups to prevent measurement bias.

Step-by-Step Methodology:

  • Cell Inoculation: Harvest human A498 RCC cells in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free medium and Matrigel. Inject 5×106 cells subcutaneously into the right flank of 6-8 week-old female athymic nude mice.

  • Randomization (Block Design): Monitor tumor growth bi-weekly. Once tumors reach an average volume of 100–150 mm³, randomize the mice into three groups (n=10/group): Vehicle, Sunitinib (40 mg/kg), and 4-MSPI (40 mg/kg) to ensure equal variance in starting tumor sizes.

  • Dosing Regimen: Administer compounds via oral gavage once daily (QD) for 21 consecutive days. Formulate compounds in 0.5% Methylcellulose / 0.1% Tween-80 to maintain suspension uniformity.

  • Blinded Measurement: A blinded technician must measure tumor dimensions using digital calipers twice weekly. Calculate tumor volume using the formula: V=(Length×Width2)/2 .

  • Endpoint Analysis: On Day 22, euthanize the mice. Excise and weigh the tumors. Fix half of the tumor tissue in 10% formalin for CD31 immunohistochemistry (IHC) to quantify the reduction in microvessel density (angiogenesis inhibition), serving as a secondary mechanistic validation of the primary efficacy readout.

References

  • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: Molecules (MDPI) URL: [Link]

  • Title: Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications Source: International Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Development of 6-Methanesulfonyl-8-nitrobenzothiazinone Based Antitubercular Agents Source: ACS Medicinal Chemistry Letters URL: [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(3-methanesulfonyl-propoxy)-1H-indole

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of the experimental lifecycle, including post-experimental management, is conducted with the highest standards of safety and scientific integrity. The proper disposal of a novel or specialized chemical like 4-(3-methanesulfonyl-propoxy)-1H-indole is not a mere procedural afterthought; it is a critical component of laboratory safety, regulatory compliance, and environmental stewardship.

This guide provides a detailed, step-by-step framework for the safe handling and disposal of 4-(3-methanesulfonyl-propoxy)-1H-indole. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we will employ a conservative, evidence-based approach, analyzing the hazards associated with its core chemical moieties: the indole ring and the methanesulfonyl group. This methodology ensures that our procedures are grounded in established chemical principles and prioritize the safety of personnel and the environment.

Part 1: Hazard Assessment and Characterization

The foundational step in any disposal protocol is a thorough understanding of the substance's potential hazards. Since specific toxicological and ecotoxicological data for 4-(3-methanesulfonyl-propoxy)-1H-indole are not extensively documented, we must infer its hazard profile by examining its structural components and data from close chemical analogs. This "hazard by analogy" approach is a standard, prudent practice in chemical safety.

The molecule consists of:

  • An indole ring system : Indole and its derivatives can be irritating to the skin, eyes, and respiratory system. Some have demonstrated biological activity that necessitates careful handling.[1][2]

  • A methanesulfonyl (sulfone) group : This functional group is generally stable but contributes to the overall polarity and potential metabolic pathways of the molecule. The disposal of related sulfonyl compounds often requires specific considerations to avoid reactions with incompatible waste streams.[3]

For a direct data-driven assessment, we will reference the hazard classifications for the closely related compound 4-methanesulfonyl-1H-indole (CAS No. 1268816-27-8).[4] It is reasonable to assume that the propoxy linker in our target compound does not significantly mitigate these intrinsic hazards.

Hazard ClassificationCategoryGHS CodeSignal WordDescriptionAuthoritative Source
Acute Toxicity (Oral, Dermal, Inhalation) 4H302+H312+H332WarningHarmful if swallowed, in contact with skin, or if inhaled.NextSDS[4]
Skin Irritation 2H315WarningCauses skin irritation.NextSDS[4]
Eye Irritation 2AH319WarningCauses serious eye irritation.NextSDS[4]
Specific Target Organ Toxicity (Single Exposure) 3H336WarningMay cause drowsiness or dizziness.NextSDS[4]

Part 2: Essential Safety Protocols and Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure all necessary safety measures are in place. The causality here is direct: proper preparation prevents exposure and mitigates the consequences of an accidental spill.

Engineering Controls:

  • Always handle the solid compound and prepare solutions inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[6][7]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient.[2]

  • Hand Protection: Wear nitrile gloves. If handling for extended periods or dealing with a spill, consider double-gloving. Discard gloves immediately if they become contaminated.[1]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[8]

  • Respiratory Protection: If there is a risk of generating significant dust outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator with an appropriate particulate filter is necessary.[6]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Part 3: Step-by-Step Waste Segregation and Disposal Procedures

Proper segregation is the cornerstone of safe and compliant chemical waste management. Mixing incompatible waste streams can lead to dangerous reactions, and cross-contamination can create complex, expensive disposal challenges.[9]

Protocol 1: Disposal of Solid Waste

This stream includes expired pure compound, residual powder in weighing boats, and contaminated absorbents from small spills.

  • Container Selection: Use a dedicated, clearly labeled, wide-mouth container made of a compatible material (e.g., HDPE or glass) with a secure, screw-top lid.[3]

  • Labeling: Immediately label the container "Hazardous Waste: Solid 4-(3-methanesulfonyl-propoxy)-1H-indole and related materials." Include the primary hazard pictograms (e.g., exclamation mark for irritant/harmful) and the date accumulation started.[9]

  • Accumulation: Place the solid waste directly into the labeled container. Keep the container closed at all times except when adding waste.[3]

  • Final Disposal: Once the container is full (no more than 80% capacity), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[6][7]

Protocol 2: Disposal of Liquid Waste

Liquid waste must be segregated into aqueous and organic (non-halogenated/halogenated) streams. Never mix these streams.

  • Container Selection: Use separate, appropriate containers for each waste stream. For organic solvents, use glass or solvent-safe polymer bottles. For aqueous waste, glass or HDPE is suitable. Ensure containers have secure, leak-proof caps.[3][9]

  • Labeling:

    • Organic Waste: Label the container "Hazardous Waste: Organic, Non-Halogenated." List all solvent components and include "4-(3-methanesulfonyl-propoxy)-1H-indole" as a solute with its approximate concentration.

    • Aqueous Waste: Label the container "Hazardous Waste: Aqueous." List all components, including buffers and salts, and "4-(3-methanesulfonyl-propoxy)-1H-indole" with its approximate concentration.

  • pH Consideration: Do not mix strongly acidic or basic waste streams with this compound without first neutralizing them. The indole moiety can have reactivity under strong pH conditions. Collect acidic and basic waste in separate, dedicated containers.[10]

  • Accumulation & Disposal: Keep containers tightly sealed in a designated satellite accumulation area. When full (no more than 90% capacity), arrange for professional disposal through your institution. Do not dispose of this liquid waste down the drain.[5][11]

Protocol 3: Disposal of Contaminated Materials

This category includes used gloves, pipette tips, and other disposable labware.

  • Gross Contamination: Any item grossly contaminated with the pure compound or concentrated solutions should be disposed of as solid waste (Protocol 1).

  • Trace Contamination: Items with trace contamination (e.g., gloves from handling a closed vial) should be placed in a designated, sealed bag or container labeled "Hazardous Chemical Waste: Contaminated Labware."

  • Sharps: Contaminated needles or razor blades must be placed in a puncture-proof sharps container specifically designated for chemically contaminated sharps.

  • Final Disposal: All streams must be collected by a licensed hazardous waste contractor.

Protocol 4: Decontamination of "Empty" Containers

An "empty" container that held 4-(3-methanesulfonyl-propoxy)-1H-indole is not truly empty and must be decontaminated before disposal or reuse.[5]

  • Triple Rinse: Rinse the container three times with a suitable solvent in which the compound is soluble (e.g., acetone, ethyl acetate).

  • Collect Rinsate: The rinsate from all three washes is considered hazardous liquid waste. It must be collected and disposed of according to Protocol 2.[3][5]

  • Container Disposal: After triple rinsing, deface or remove the original label completely. The container can now be disposed of in the regular laboratory glass or plastic recycling, depending on its material.[5]

Part 4: Disposal Pathway and Decision Workflow

The ultimate disposal of 4-(3-methanesulfonyl-propoxy)-1H-indole waste must be conducted by a licensed professional service, typically via high-temperature incineration for organic materials.[6] Attempting on-site chemical neutralization is not recommended without specific, validated procedures due to the risk of creating more hazardous byproducts.

The following diagram outlines the critical decision-making process for waste stream selection in your laboratory.

WasteDisposalWorkflow Disposal Decision Workflow for 4-(3-methanesulfonyl-propoxy)-1H-indole cluster_state Physical State & Nature cluster_liquid_type Liquid Type cluster_sharps Contaminated Items start Identify Waste Item q_state What is the physical state? start->q_state q_liquid Is the liquid primarily organic solvent or water? q_state->q_liquid Liquid q_sharp Is it a sharp object (needle, blade)? q_state->q_sharp Contaminated Labware (Gloves, Tips, etc.) solid_waste Solid Waste Container (Labeled: Solid Hazardous Waste) q_state->solid_waste Solid (powder, residue, contaminated wipes) aqueous_waste Aqueous Waste Container (Labeled: Aqueous Hazardous Waste) q_liquid->aqueous_waste Aqueous organic_waste Organic Waste Container (Labeled: Organic Hazardous Waste) q_liquid->organic_waste Organic sharps_waste Chemically Contaminated Sharps Container q_sharp->sharps_waste Yes labware_waste Contaminated Labware Bin (Labeled: Hazardous Waste) q_sharp->labware_waste No

Caption: Decision tree for segregating waste containing 4-(3-methanesulfonyl-propoxy)-1H-indole.

By adhering to this comprehensive guide, you build a deep, functional trust in your laboratory's safety protocols. This structured approach ensures that the disposal of 4-(3-methanesulfonyl-propoxy)-1H-indole is managed with the scientific rigor it demands, safeguarding you, your colleagues, and our shared environment.

References

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  • Environmental persistence, bioaccumulation, and hazards of chemicals in e-cigarette e-liquids , PMC. Available at: [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives , PMC - NIH. Available at: [Link]

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  • Extracting recycle method of indole from indole synthesis waste water, Google Patents.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.